7-Aminoquinazoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIGCMCVAFCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328022 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59674-85-0 | |
| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione, a valuable scaffold in medicinal chemistry, starting from commercially available anthranilic acid. The synthesis is a multi-step process involving nitration, cyclization, and reduction, for which detailed experimental protocols, quantitative data, and logical workflow diagrams are presented herein.
Synthetic Strategy Overview
The synthesis of this compound from anthranilic acid is typically achieved through a three-step sequence. This strategy is dictated by the need to introduce the amino group at the 7-position of the quinazoline-2,4(1H,3H)-dione core. Direct amination of the quinazolinedione ring is challenging. Therefore, a more controlled approach is employed, which involves the introduction of a nitro group at the corresponding position of the precursor, followed by its reduction in the final step.
The overall synthetic pathway can be summarized as follows:
-
Nitration: Anthranilic acid is first nitrated to introduce a nitro group at the para-position to the amino group, yielding 4-nitroanthranilic acid.
-
Cyclization: The resulting 4-nitroanthranilic acid is then cyclized to form the heterocyclic quinazoline-2,4(1H,3H)-dione ring system, affording 7-nitroquinazoline-2,4(1H,3H)-dione.
-
Reduction: Finally, the nitro group of 7-nitroquinazoline-2,4(1H,3H)-dione is reduced to the desired primary amine, yielding the target compound, this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data for each reaction is summarized in the accompanying tables.
Step 1: Synthesis of 4-Nitroanthranilic Acid
The nitration of anthranilic acid requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer over other potential isomers.
Experimental Protocol:
A solution of anthranilic acid (1.0 eq) in concentrated sulfuric acid is cooled to 0-5 °C in an ice-salt bath. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until the washings are neutral to litmus, and dried to afford 4-nitroanthranilic acid.
| Parameter | Value |
| Reactants | Anthranilic Acid, Nitric Acid, Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0-10 °C, then Room Temperature |
| Reaction Time | 2 hours |
| Workup | Precipitation in ice-water, filtration |
| Yield | 60-70% |
Table 1: Quantitative data for the synthesis of 4-Nitroanthranilic Acid.
Step 2: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
The cyclization of 4-nitroanthranilic acid to form the quinazolinedione ring can be achieved by heating with urea or a urea equivalent, such as potassium cyanate.
Experimental Protocol:
A mixture of 4-nitroanthranilic acid (1.0 eq) and urea (3.0 eq) is heated at 180-190 °C for 30 minutes. The molten mixture solidifies upon reaction completion. After cooling to room temperature, the solid mass is triturated with a hot 5% sodium hydroxide solution to dissolve the product. The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2. The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-nitroquinazoline-2,4(1H,3H)-dione.
| Parameter | Value |
| Reactants | 4-Nitroanthranilic Acid, Urea |
| Solvent | None (neat reaction) |
| Temperature | 180-190 °C |
| Reaction Time | 30 minutes |
| Workup | Basic wash, filtration, acid precipitation |
| Yield | 85-95% |
Table 2: Quantitative data for the synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to a primary amine. A common and efficient method for this transformation is catalytic hydrogenation.
Experimental Protocol:
To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the starting material) is added. The mixture is then subjected to hydrogenation. This can be achieved by stirring the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). Alternatively, a transfer hydrogenation approach can be used with a hydrogen donor like hydrazine hydrate or ammonium formate. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to give this compound.
| Parameter | Value |
| Reactants | 7-Nitroquinazoline-2,4(1H,3H)-dione, H₂ (or hydrogen donor) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Workup | Filtration of catalyst, solvent evaporation, recrystallization |
| Yield | >90% |
Table 3: Quantitative data for the synthesis of this compound.
Conclusion
The synthesis of this compound from anthranilic acid is a robust and well-established three-step process. This guide provides detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this important heterocyclic compound. The presented workflows and data tables offer a clear and concise reference for laboratory practice. Careful execution of each step is crucial for achieving high yields and purity of the final product.
An In-depth Technical Guide to 7-Aminoquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 7-Aminoquinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinazoline scaffold.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information and provides context with data from closely related isomers, 3-Amino- and 6-Aminoquinazoline-2,4(1H,3H)-dione, for comparative purposes.
| Property | This compound | 3-Aminoquinazoline-2,4(1H,3H)-dione | 6-Amino-1H-quinazoline-2,4-dione |
| CAS Number | 59674-85-0 | 30386-01-7[1][2][3][4] | 54243-58-2[5] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂[1][2][3] | C₈H₇N₃O₂[5] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol [1][2] | 177.16 g/mol [5] |
| Melting Point | Data not available | 290-291 °C[2] | Data not available |
| pKa (Predicted) | Data not available | 12.16 ± 0.20[2] | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Synthesis and Experimental Protocols
A plausible synthetic pathway for this compound is visualized in the following workflow diagram.
This proposed synthesis starts with the cyclization of 2-amino-4-nitrobenzonitrile with a formamide equivalent, such as dimethylformamide (DMF) catalyzed by zinc chloride, to form the intermediate 7-nitroquinazoline-2,4(1H,3H)-dione. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst), would yield the final product, this compound.
Spectroscopic Data
Detailed experimental spectral data for this compound are not available in the reviewed literature. However, based on the known spectra of its isomers and related quinazolinedione derivatives, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants being indicative of the 7-amino substitution pattern. Signals for the N-H protons of the dione ring and the amino group would also be present, likely as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the dione ring, typically in the range of 150-165 ppm. Aromatic carbon signals would also be present, with the carbon attached to the amino group showing a characteristic upfield shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations from the amino group and the amide functionalities in the dione ring.
-
C=O stretching vibrations from the two carbonyl groups.
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C=C and C-N stretching vibrations from the aromatic and heterocyclic rings.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.16 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, consistent with the quinazolinedione structure.
Biological Activity and Signaling Pathways
The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6]
While specific biological activities and signaling pathway involvement for this compound have not been explicitly detailed in the available literature, its structural similarity to other biologically active quinazolinediones suggests potential for similar activities. For instance, various derivatives of this scaffold have been investigated as inhibitors of enzymes such as PARP-1/2 and as modulators of signaling pathways like the PI3K/Akt pathway.
The following diagram illustrates a generalized signaling pathway that is often targeted by quinazoline derivatives, highlighting the potential points of intervention for a molecule like this compound.
This diagram depicts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer. Many small molecule inhibitors, including those with a quinazoline core, target key kinases like PI3K within this pathway. It is plausible that this compound could exhibit inhibitory activity against such kinases, a hypothesis that warrants further experimental investigation.
Conclusion
This compound represents a molecule of interest within the broader class of pharmacologically significant quinazolinediones. While specific experimental data on its physicochemical properties and biological activities are currently sparse, this guide provides a foundational understanding based on available information and data from closely related compounds. Further research is necessary to fully elucidate the chemical and biological profile of this compound and to explore its potential as a lead structure in drug discovery and development. The provided synthesis and signaling pathway diagrams offer a logical framework for future experimental design.
References
- 1. 30386-01-7 CAS MSDS (3-AMINO-1H-QUINAZOLINE-2,4-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-AMINO-1H-QUINAZOLINE-2,4-DIONE | 30386-01-7 [amp.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 968929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Aminoquinazoline-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 7-aminoquinazoline-2,4(1H,3H)-dione. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, supported by generalized experimental protocols. This guide is intended to serve as a comprehensive resource for the characterization of this important heterocyclic compound, a common scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is of significant interest in drug discovery and development due to its presence in a wide range of biologically active molecules.[1][2][3] Accurate spectroscopic characterization is a critical first step in any research involving this compound, ensuring sample purity and confirming its chemical identity. This guide outlines the key spectroscopic features expected for this compound.
While specific, experimentally-verified spectra for this compound are not widely published, this guide provides predicted data based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from data on similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 | Singlet (broad) | 1H | N¹-H |
| ~10.5 | Singlet (broad) | 1H | N³-H |
| ~7.8 | Doublet | 1H | H-5 |
| ~6.8 | Doublet of doublets | 1H | H-6 |
| ~6.6 | Doublet | 1H | H-8 |
| ~5.5 | Singlet (broad) | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~163 | C-4 (C=O) |
| ~151 | C-2 (C=O) |
| ~150 | C-7 |
| ~141 | C-8a |
| ~128 | C-5 |
| ~115 | C-4a |
| ~114 | C-6 |
| ~100 | C-8 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amide and amine) |
| 1710 - 1650 | Strong | C=O stretching (amide) |
| 1640 - 1590 | Medium | N-H bending (amine), C=C stretching (aromatic) |
| 1600 - 1450 | Medium | Aromatic C=C stretching |
| 1300 - 1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 177 | [M]⁺ |
| 178 | [M+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Instrumentation:
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Reagents:
-
This compound sample
-
High-purity solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the compound class.
-
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺).
-
Analyze any significant fragment ions to gain structural information.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the complete spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 7-Aminoquinazoline-2,4(1H,3H)-dione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] This technical guide focuses specifically on the burgeoning interest in 7-amino substituted quinazoline-2,4(1H,3H)-dione scaffolds, exploring their significant potential in oncology and beyond. We delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise.
Anticancer Activity: A Primary Focus
The 7-aminoquinazoline-2,4(1H,3H)-dione scaffold and its close analogues have emerged as a significant area of interest in the development of novel anticancer agents.[4] The substitution at the 7-position of the quinazoline ring system is crucial for conferring potent cytotoxic and specific inhibitory activities.
Inhibition of Key Oncogenic Kinases
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression, such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Dual inhibition of these kinases is a promising strategy to overcome therapeutic resistance.[5] While direct quantitative data for 7-amino derivatives is still emerging, related 7-substituted compounds provide valuable insights.
Table 1: Inhibitory Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Analogues against Oncogenic Kinases
| Compound ID | Substitution at 7-position | Target Kinase | IC50 (µM) | Reference |
| 2c | - | c-Met | 0.084 | [5] |
| VEGFR-2 | 0.052 | [5] | ||
| 4b | - | c-Met | 0.063 | [5] |
| VEGFR-2 | 0.035 | [5] | ||
| 4e | - | c-Met | 0.071 | [5] |
| VEGFR-2 | 0.083 | [5] |
Note: The specific substitutions for compounds 2c, 4b, and 4e are complex and detailed in the source literature. The key takeaway is the potent dual inhibitory activity of the scaffold.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The quinazoline-2,4(1H,3H)-dione scaffold is a recognized pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair.[4][6] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to be potent PARP-1/2 inhibitors.[6]
Table 2: PARP Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| 10 | PARP-1 | - | [6] |
| PARP-2 | - | [6] | |
| 11 | PARP-1 | - | [6] |
| PARP-2 | - | [6] |
Note: Specific nanomolar IC50 values for compounds 10 and 11 are presented in the source material, demonstrating potent inhibition at the 10⁻⁹ M level for PARP-1 and 10⁻⁸ M level for PARP-2.[6]
Cytotoxic Activity Against Cancer Cell Lines
A crucial indicator of the anticancer potential of the this compound scaffold is its cytotoxic effect on various human tumor cell lines. Structure-activity relationship (SAR) studies have highlighted that a chlorophenethylureido substituent at the 7-position is particularly effective.[7] This suggests that the presence of a nitrogen-containing moiety, such as an amino or ureido group, at this position is critical for activity.
Table 3: Cytotoxic Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound ID | 7-Position Substituent | Average logGI50 | Reference |
| 60 | - | -6.1 | [7] |
| 65 | - | -6.13 | [7] |
| 69 | o-chlorophenethylurea | -6.44 | [7] |
| 72 | m-chlorophenethylurea | -6.39 | [7] |
| 86 | - | -6.45 | [7] |
Note: logGI50 is the log10 of the molar concentration that causes 50% growth inhibition.
Other Biological Activities
Beyond its anticancer potential, the quinazoline-2,4(1H,3H)-dione scaffold has been explored for other therapeutic applications.
Antibacterial Activity
Certain derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[8]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives can be attributed to their modulation of key cellular signaling pathways.
Inhibition of c-Met and VEGFR-2 Signaling
As inhibitors of c-Met and VEGFR-2, these compounds can disrupt the signaling cascades that lead to cancer cell proliferation, survival, migration, and angiogenesis.
PARP Inhibition and DNA Repair
By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these unrepaired breaks lead to cell death, a concept known as synthetic lethality.
Experimental Protocols
Standardized assays are essential for evaluating the biological activity of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50).
-
Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: In a microplate, combine the kinase, a substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate) to quantify the extent of phosphorylation. This can be measured via various methods such as fluorescence, luminescence, or ELISA.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the field of oncology. The available data on related 7-substituted analogues strongly suggest that this scaffold is a potent inhibitor of key cancer-related targets, including RTKs and PARP. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 7-amino derivatives to fully elucidate their structure-activity relationships and therapeutic potential. Further investigation into their effects on various signaling pathways and their efficacy in in vivo models will be crucial for advancing these promising compounds toward clinical applications.
References
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of 7-aminoquinazoline-2,4(1H,3H)-dione derivatives as a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. This document details the quantitative inhibitory data of selected compounds, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and research workflows.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1 and PARP2, in particular, are key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death. This concept, known as synthetic lethality, has established PARP inhibitors as a significant class of targeted cancer therapies.[1]
The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising core structure for the development of novel PARP inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2, with some exhibiting favorable pharmacological profiles.[3][4][5] This guide focuses on the 7-amino substituted derivatives of this chemical series.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against PARP-1 and PARP-2. The data has been compiled from various studies to provide a comparative overview of the potency and selectivity of these compounds.
| Compound ID | Substitution at 7-amino position | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| Compound A | 3-aminopyrrolidine moiety | 1.5 | 30.2 | 0.05 | [3][6] |
| Compound B | N-substituted piperazinone | 0.94 | 0.87 | 1.08 | [4] |
| Compound C | 3-substituted piperizine | 0.51 | 23.11 | 0.02 | [5] |
| Compound 11a | (structure not specified) | 467 | 11.5 | 40.6 | [7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency. Selectivity is calculated as the ratio of PARP-2 IC50 to PARP-1 IC50.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core, a representative PARP enzymatic assay, and a cell-based PARP trapping assay.
Synthesis of this compound Core Structure
This protocol outlines a general method for the synthesis of the this compound scaffold, which can then be further functionalized.
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Urea
-
Thionyl chloride
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione.
-
A mixture of 2-amino-4-nitrobenzoic acid and an excess of urea is heated at 180-190°C for 4-5 hours.
-
The reaction mixture is cooled to room temperature and then treated with a 1M sodium hydroxide solution to dissolve the product.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the 7-nitroquinazoline-2,4(1H,3H)-dione.
-
The precipitate is collected by filtration, washed with water, and dried.
-
-
Step 2: Reduction of the Nitro Group.
-
7-Nitroquinazoline-2,4(1H,3H)-dione is suspended in methanol.
-
A catalytic amount of 10% palladium on carbon is added to the suspension.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
PARP1 Chemiluminescent Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against PARP1.[8]
Materials:
-
96-well white opaque plates
-
Recombinant human PARP1 enzyme
-
Histone-coated plates (or histones for coating)
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds and a reference inhibitor (e.g., Olaparib)
Procedure:
-
Plate Preparation:
-
If not using pre-coated plates, coat the wells of a 96-well plate with histones overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the wells again three times with wash buffer.
-
-
Assay Reaction:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle) and a "blank" control (no enzyme).
-
Prepare a reaction mixture containing activated DNA and biotinylated NAD+ in the assay buffer.
-
Add the reaction mixture to all wells except the blank.
-
Initiate the reaction by adding the PARP1 enzyme to all wells except the blank.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate diluted in a suitable buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based PARP Trapping Assay (Fluorescence Polarization)
This protocol measures the ability of an inhibitor to trap PARP1 on DNA within a cellular context.[9][10]
Materials:
-
Fluorescently labeled oligonucleotide duplex with a DNA break
-
Recombinant PARP1 enzyme
-
NAD+
-
Assay buffer
-
Test compounds
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
In a suitable microplate, add the assay buffer.
-
Add the fluorescently labeled oligonucleotide duplex to all wells.
-
Add serial dilutions of the test compounds to the appropriate wells.
-
-
Enzyme and Substrate Addition:
-
Add the PARP1 enzyme to all wells.
-
In a control set of wells (for measuring the effect of auto-ribosylation), add NAD+. In the inhibitor-treated wells, NAD+ is also added to allow for the trapping mechanism to be observed.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for PARP binding, auto-ribosylation (in controls), and trapping.
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
-
Data Analysis:
-
In the absence of an inhibitor, auto-ribosylation of PARP1 leads to its dissociation from the DNA, resulting in a low FP signal.
-
In the presence of a trapping inhibitor, PARP1 remains bound to the DNA, resulting in a high FP signal.
-
The increase in the FP signal is proportional to the PARP trapping activity of the compound.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the PARP signaling pathway and a typical experimental workflow for the development of these inhibitors.
PARP Signaling Pathway in DNA Repair
References
- 1. m.youtube.com [m.youtube.com]
- 2. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
In-depth Technical Guide: The Anticancer Mechanisms of Quinazoline-2,4(1H,3H)-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1][2] While specific data on 7-Aminoquinazoline-2,4(1H,3H)-dione is not extensively available in the public domain, a wealth of research on its parent scaffold and its derivatives has elucidated several key mechanisms of action in cancer cells. These derivatives are emerging as potent inhibitors of critical signaling pathways that drive tumor growth, proliferation, and metastasis.[1][2] This technical guide provides a comprehensive overview of the primary anticancer mechanisms of quinazoline-2,4(1H,3H)-dione derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.
Core Mechanisms of Action in Cancer Cells
Derivatives of quinazoline-2,4(1H,3H)-dione exert their anticancer effects by targeting a variety of key proteins involved in oncogenic signaling. The primary mechanisms identified include the inhibition of receptor tyrosine kinases (RTKs), interference with DNA repair pathways, and modulation of cell survival signals.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many derivatives of quinazoline-2,4(1H,3H)-dione function as potent inhibitors of RTKs that are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways such as the Akt/mTOR/p70s6k pathway, leading to a reduction in angiogenesis.[4]
-
c-Met Inhibition: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in cell proliferation, invasion, and angiogenesis.[5] Certain quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met, offering a multi-pronged approach to halting tumor progression.[6]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer.[7] The quinazoline scaffold is a key component of several approved EGFR inhibitors.[8] Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as allosteric and ATP-competitive inhibitors of EGFR, including against mutant forms that confer resistance to earlier generations of inhibitors.[7][9]
PARP Inhibition and Disruption of DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks.[10] In cancers with existing DNA repair deficiencies, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[11] Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1/2 inhibitors, demonstrating strong cytotoxic effects, both as single agents and in combination with DNA-damaging agents like temozolomide.[10]
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[12] Its aberrant activation is a frequent event in many human cancers.[12][13] Quinazolinone derivatives have been developed as inhibitors of PI3K, demonstrating the versatility of this scaffold in targeting various components of oncogenic signaling.[14][15]
Quantitative Data: Inhibitory Activities of Quinazoline-2,4(1H,3H)-dione Derivatives
The following tables summarize the in vitro inhibitory concentrations (IC50) of various quinazoline-2,4(1H,3H)-dione derivatives against their molecular targets and different cancer cell lines.
Table 1: Inhibition of Molecular Targets by Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative | Target | IC50 | Reference |
| Compound 11d | VEGFR-2 | 5.49 µM | [4] |
| Compound SQ2 | VEGFR-2 | 0.014 µM | [16] |
| Cpd36 | PARP-1 | 0.94 nM | [17] |
| Cpd36 | PARP-2 | 0.87 nM | [17] |
| Compound 29 | PARP-1 | Nanomolar range | [10] |
| Compound (S)-C5 | PI3Kα | Potent Inhibition | [14] |
| Compound (S)-C8 | PI3Kα | Potent Inhibition | [14] |
Table 2: Cytotoxicity of Quinazoline-2,4(1H,3H)-dione Derivatives against Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 | Reference |
| Compound SQ2 | HT-29 | Colorectal | 3.38 µM | [16] |
| Compound SQ2 | COLO-205 | Colorectal | 10.55 µM | [16] |
| Compound 10 | MX-1 | Breast | < 3.12 µM | |
| Compound 11 | MX-1 | Breast | 3.02 µM | |
| Compound 9 | HePG-2 | Liver | 60.29 µM | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by quinazoline-2,4(1H,3H)-dione derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Caption: Mechanism of PARP inhibition leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Aminoquinazoline-2,4(1H,3H)-dione Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives to protein targets. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established computational protocols and presents illustrative data from studies on analogous quinazoline-2,4(1H,3H)-dione compounds. The primary focus is on two well-established cancer targets for this scaffold: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP).
Introduction to this compound and its Therapeutic Potential
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of an amino group at the 7-position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity and selectivity for specific protein targets. In silico modeling plays a crucial role in elucidating these interactions at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.
Key Protein Targets and Signaling Pathways
Computational studies have predominantly focused on the interaction of quinazoline derivatives with protein kinases and DNA repair enzymes.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. Quinazoline-based tyrosine kinase inhibitors (TKIs) are a well-established class of drugs that compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its activity.
Poly (ADP-ribose) polymerase (PARP)
PARP, particularly PARP1, is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways (like BRCA mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. The quinazoline-2,4(1H,3H)-dione core can mimic the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP.
The Ascendancy of 7-Aminoquinazoline-2,4(1H,3H)-diones: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 7-aminoquinazoline-2,4(1H,3H)-dione core has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs, with a focus on their role as modulators of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades.
A Privileged Scaffold in Kinase Inhibition
Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated for their therapeutic potential, exhibiting a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects[1]. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes. The aberrant activity of kinases is a hallmark of many diseases, most notably cancer.
The 7-amino substitution on the quinazoline-2,4(1H,3H)-dione nucleus offers a key point for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. These analogs have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, making them attractive candidates for cancer therapy, particularly in combination with DNA-damaging agents[2].
Navigating Key Oncogenic Signaling Pathways
The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are central to cell proliferation, survival, and differentiation. Their dysregulation is a frequent event in tumorigenesis, making them prime targets for therapeutic intervention. Several quinazoline derivatives have been developed as inhibitors of these pathways[3][4].
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogs generally proceeds through a multi-step sequence starting from substituted anthranilic acids. A representative synthetic route is outlined below.
General Experimental Protocol for Synthesis
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
A mixture of 2-amino-4-nitrobenzoic acid and urea is heated at 180-190 °C for a specified time. The reaction mixture is then cooled and treated with a sodium hydroxide solution. The resulting solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 7-nitroquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione in a suitable solvent such as ethanol or acetic acid, a reducing agent like stannous chloride dihydrate (SnCl₂) or catalytic hydrogenation (H₂/Pd-C) is added. The reaction mixture is refluxed or stirred at room temperature until the reduction is complete (monitored by TLC). After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base to precipitate the this compound. The product is then purified by recrystallization.
Step 3: Synthesis of Final this compound Analogs
The this compound core can be further functionalized at the 7-amino position through various reactions such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides in the presence of a base. The reaction conditions are optimized based on the specific analog being synthesized. The final products are purified using column chromatography or recrystallization and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Evaluation: Protocols and Data
The synthesized this compound analogs are typically evaluated for their biological activities through a series of in vitro assays.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., PI3Kα, ERK2) is determined using commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.
Cell Viability (MTT) Assay
Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The IC₅₀ values are determined from the dose-response curves.
Western Blot Analysis
To investigate the effect of the compounds on the signaling pathways, cancer cells are treated with the compounds for a specified time. The cells are then lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR or MAPK/ERK pathways (e.g., p-Akt, p-ERK). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The levels of these mediators are quantified using Griess reagent for NO and ELISA kits for cytokines.
Quantitative Data Summary
The following tables summarize representative quantitative data for quinazoline-2,4(1H,3H)-dione analogs from various studies. It is important to note that the specific substitutions on the quinazoline core significantly influence the biological activity.
Table 1: In Vitro Anticancer Activity of Quinazoline-2,4(1H,3H)-dione Analogs
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| Analog A | 3-(aryl)-quinazoline-2,4(1H,3H)-dione | HCT-116 | 0.052 - 0.084 | [5] |
| Analog B | 3-substituted quinazoline-2,4(1H,3H)-dione | MCF-7 | 11.32 - 21.29 | [6] |
| Analog C | Dihydroquinazoline-2(1H)-one derivative | A2780 | 22.76 - 22.94 | [7] |
| Analog D | 3-amino pyrrolidine derivative | MX-1 | < 3.12 | [2] |
Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Analog E | PI3Kα | 13.6 | [3] |
| Analog F | c-Met | 63 - 84 | [5] |
| Analog G | VEGFR-2 | 35 - 297 | [5] |
| Analog H | PARP-1 | 10⁻⁹ M level | [2] |
| Analog I | PARP-2 | 10⁻⁸ M level | [2] |
Table 3: Anti-inflammatory Activity of Quinazolinone Analogs
| Compound ID | Assay | Inhibition (%) | Concentration | Reference |
| Analog J | Carrageenan-induced paw edema | 15.1 - 32.5 | 50 mg/kg p.o. | [8] |
| Analog K | NO production in LPS-stimulated macrophages | Significant Inhibition | Not specified | [9][10] |
Conclusion and Future Directions
This compound analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Their ability to target key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK underscores their importance in modern drug discovery. The synthetic accessibility of the 7-amino position allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.
-
Exploration of Novel Targets: Investigating the activity of these analogs against other relevant kinases and biological targets.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.
The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanidine Derivatives of Quinazoline-2,4(1 H,3 H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an amino group at the 7-position of this heterocyclic system offers a unique vector for chemical modification, enabling the development of potent and selective inhibitors for a range of biological targets. This technical guide provides a comprehensive overview of the 7-aminoquinazoline-2,4(1H,3H)-dione scaffold, including its synthesis, derivatization, and applications in the discovery of novel therapeutics, with a particular focus on its role in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and various protein kinases.
Introduction to the this compound Scaffold
The quinazoline-2,4(1H,3H)-dione framework, a fusion of a pyrimidine-2,4-dione and a benzene ring, has garnered significant attention from medicinal chemists due to its structural resemblance to endogenous purines and its ability to engage in various biological interactions. The strategic placement of an amino group at the 7-position provides a crucial handle for synthetic elaboration. This amino group can be readily functionalized to introduce a diverse array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has established the this compound core as a valuable starting point for the design of targeted therapies.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound scaffold typically commences with a substituted anthranilic acid derivative. A general synthetic approach involves the initial protection of the amino group, followed by cyclization to form the quinazolinedione ring, and subsequent deprotection to reveal the versatile 7-amino functionality.
General Synthetic Workflow
Medicinal Chemistry Applications
The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of key enzymes implicated in cancer and other diseases.
PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as effective anticancer agents, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2] The quinazoline-2,4(1H,3H)-dione core has been successfully employed to develop potent PARP inhibitors. While specific data on 7-amino derivatives is limited in publicly available literature, the general structure-activity relationship (SAR) for this class of inhibitors suggests that modifications at the N1 and N3 positions are critical for potent enzymatic inhibition and cellular activity.
Table 1: In Vitro Activity of Representative Quinazoline-2,4(1H,3H)-dione PARP Inhibitors
| Compound | R1 | R2 | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Cpd 24 | H | 3-(R)-aminopiperidin-1-yl | 0.51 | 23.11 | [3] |
| Cpd 32 | H | 3-(S)-aminopiperidin-1-yl | 1.31 | 15.63 | [3] |
| Cpd 36 | H | 4-(piperazin-1-one) | 0.94 | 0.87 | [4] |
| Olaparib | - | - | 5 | 1 | [2] |
| Veliparib | - | - | 5.2 | 2.9 | [2] |
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug discovery. The this compound scaffold has been explored for the development of inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 2: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 21 | VEGFR-2 | 4.6 ± 0.06 | [5] |
| Compound 16 | VEGFR-2 | 0.29 | [5] |
| Compound 16 | FGFR-1 | 0.35 | [5] |
| Compound 16 | BRAF | 0.47 | [5] |
| Compound 16 | BRAFV600E | 0.30 | [5] |
| Compound 3c | c-Met | 0.074 | [5] |
| Compound 3e | c-Met | 0.048 | [5] |
| Compound 3d | VEGFR-2 | 0.051 | [5] |
| Compound 3e | VEGFR-2 | 0.083 | [5] |
| BPR1K871 | FLT3 | 0.019 | [6] |
| BPR1K871 | AURKA | 0.022 | [6] |
Note: This table includes data for various quinazoline derivatives to highlight the potential of the scaffold as kinase inhibitors. Specific data for 7-amino substituted analogs is represented by compounds like BPR1K871, which features a polar amino solubilizing group at the 7-position.[6]
Experimental Protocols
General Procedure for the Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
A mixture of 2-amino-4-nitrobenzoic acid and urea is heated at 180-190°C for a specified time. After cooling, the reaction mixture is treated with a basic solution (e.g., NaOH) and heated. The solution is then filtered and acidified (e.g., with HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 7-nitroquinazoline-2,4(1H,3H)-dione.
General Procedure for the Reduction of 7-Nitroquinazoline-2,4(1H,3H)-dione
To a solution of 7-nitroquinazoline-2,4(1H,3H)-dione in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C) is employed. The reaction mixture is stirred at an appropriate temperature until the reduction is complete (monitored by TLC). The product, this compound, is then isolated and purified by standard procedures.
General Procedure for N-Alkylation of this compound
To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is stirred for a short period. The desired alkylating agent (R-X, where X is a leaving group like Br, I, or OTs) is then added, and the reaction is stirred at room temperature or elevated temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkylated product, which can be further purified by chromatography.
PARP1/2 Inhibition Assay Protocol (General)
The inhibitory activity of compounds against PARP-1 and PARP-2 can be determined using a variety of commercially available assay kits, which are often based on ELISA or fluorescence. A general protocol involves the incubation of the recombinant PARP enzyme with a reaction mixture containing NAD+, activated DNA, and the test compound at various concentrations. The amount of poly(ADP-ribose) (PAR) generated is then quantified. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of compounds against specific kinases such as EGFR and VEGFR-2 is typically measured using in vitro kinase assays. These assays can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based methods.[1][7][8][9][10][11][12][13][14][15] A general procedure involves incubating the recombinant kinase with a specific substrate, ATP (often radiolabeled or in a system that allows for detection of its consumption), and the test compound at different concentrations. The extent of substrate phosphorylation is then measured, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the introduction of a wide range of substituents, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While the full potential of the 7-amino substitution pattern is still being explored, the existing data on related quinazoline-2,4(1H,3H)-dione derivatives as potent PARP and kinase inhibitors strongly suggests that this scaffold will continue to be a valuable source of new drug candidates. Future research in this area should focus on the systematic exploration of the chemical space around the 7-amino group to establish comprehensive structure-activity relationships and to identify novel compounds with superior efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. promega.com [promega.com]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their role as potential anticancer and antimicrobial agents. A key application highlighted is their function as Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapies.
Introduction
Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that serve as a privileged scaffold in drug discovery. The introduction of an amino group at the 7-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. These derivatives have shown promise in a variety of therapeutic areas, most notably in oncology as PARP inhibitors.[1][2][3][4]
Synthesis of the Core Scaffold: this compound
The synthesis of the core molecule, this compound, is achieved through a two-step process involving the cyclization of a readily available starting material followed by the reduction of a nitro group.
Experimental Protocols
Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione
This protocol describes the cyclization of 2-amino-5-nitrobenzoic acid with urea to form the quinazoline-2,4-dione ring system.
-
Materials:
-
2-amino-5-nitrobenzoic acid
-
Urea
-
Anhydrous pyridine
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-nitrobenzoic acid (1 equivalent) and urea (3 equivalents).
-
Add anhydrous pyridine to the flask to serve as a solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Nitroquinazoline-2,4(1H,3H)-dione.
-
Step 2: Synthesis of this compound
This protocol outlines the reduction of the nitro group of 7-Nitroquinazoline-2,4(1H,3H)-dione to an amino group using tin(II) chloride.
-
Materials:
-
7-Nitroquinazoline-2,4(1H,3H)-dione
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 7-Nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford this compound.
-
Derivatization of this compound
The 7-amino group serves as a key functional handle for a variety of derivatization reactions to generate a library of compounds for biological screening.
Experimental Protocols for Derivatization
Protocol 1: Acylation of the 7-Amino Group
-
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 equivalents) as a base.
-
Cool the mixture to 0°C in an ice bath.
-
Add the acid chloride or anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and derivatization of this compound derivatives.
| Reaction Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Step 1: Cyclization | 2-amino-5-nitrobenzoic acid | Urea | Pyridine | 115 | 4-6 | 75-85 |
| Step 2: Reduction | 7-Nitroquinazoline-2,4(1H,3H)-dione | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |
| Derivatization: Acylation | This compound | Acetyl chloride, Pyridine | DCM | 0 - RT | 2-4 | 85-95 |
| Derivatization: Benzoylation | This compound | Benzoyl chloride, Pyridine | DCM | 0 - RT | 4-6 | 80-90 |
Application in Drug Discovery: PARP Inhibition
Derivatives of this compound have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4] PARP enzymes play a critical role in DNA single-strand break repair.[5][6][7][8]
Signaling Pathway: PARP Inhibition in DNA Repair
The inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality. Unrepaired single-strand breaks accumulate and are converted to double-strand breaks during replication.[9][10] In HR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and cell death.[11]
Experimental Workflow: Screening for PARP Inhibitory Activity
The following workflow outlines the general steps for screening newly synthesized this compound derivatives for PARP inhibitory activity.
References
- 1. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of compound libraries based on the 7-Aminoquinazoline-2,4(1H,3H)-dione scaffold. This versatile chemical structure is a key component in a variety of biologically active molecules, with derivatives showing promise as anticancer, antimicrobial, and antiviral agents.[1][2][3] The following protocols are designed to be adaptable for screening large numbers of compounds to identify potential therapeutic leads.
Application Note 1: Anticancer Activity Screening via Cell Viability Assay
Objective: To identify this compound derivatives that exhibit cytotoxic effects against cancer cell lines.
Principle: A common method for assessing cell viability in a high-throughput format is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells.[4] This allows for the determination of the concentration at which a compound reduces cell viability by 50% (IC50).
Experimental Protocol: High-Throughput MTT Assay
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well or 384-well clear, flat-bottom microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells for vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing for formazan crystal formation.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Data Presentation
Summarize the IC50 values for the screened compounds in a structured table for easy comparison.
| Compound ID | Target Cell Line | IC50 (µM) |
| Quinazoline-2,4(1H,3H)-dione | HepG2 | 26.07[5] |
| Derivative X | MCF-7 | Value |
| Derivative Y | HepG2 | Value |
| ... | ... | ... |
Application Note 2: PARP-1 Inhibition Assay
Objective: To identify this compound derivatives that inhibit the activity of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy.[6][7][8]
Principle: This protocol describes a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 activity by test compounds results in a decreased signal. A common HTS format utilizes ELISA-based detection where the biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody.
Experimental Protocol: High-Throughput PARP-1 Inhibition Assay
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Recombinant human PARP-1 enzyme
-
Histone proteins (H1 or a mixture)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-coated 96-well or 384-well plates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Assay Plate Preparation:
-
Coat the streptavidin plates with histone proteins and block non-specific binding sites according to the manufacturer's instructions.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells of the assay plate.
-
Include wells for a positive control (a known PARP-1 inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).
-
-
Enzyme Reaction:
-
Add the recombinant PARP-1 enzyme to all wells except the blank.
-
Add the reaction mixture to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP-1 inhibition for each compound concentration.
-
Determine the IC50 value for each compound.
-
Data Presentation
Present the quantitative data for PARP-1 and PARP-2 inhibition in a clear, tabular format.
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Compound 10 | < 10 | < 100 | ~10 |
| Compound 11 | 3.02 | ~30 | ~10 |
| Olaparib (Control) | Value | Value | Value |
Note: The data for compounds 10 and 11 are derived from studies on quinazoline-2,4(1H,3H)-dione derivatives.[7][8]
Signaling Pathway and Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: High-Throughput Screening Workflow for Cell Viability.
Caption: Modulation of STAT3 and FOXO3a Signaling by Quinazolinediones.[5]
These protocols and guidelines provide a solid framework for the high-throughput screening of this compound derivatives. Researchers can adapt these methods to their specific targets and disease models to accelerate the discovery of novel therapeutic agents.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 8-Aminoquinazoline-2,4(1H,3H)-dione [smolecule.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate 7-Aminoquinazoline-2,4(1H,3H)-dione Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including potent anticancer properties.[1][2] The quinazoline-2,4(1H,3H)-dione scaffold, in particular, is a key pharmacophore in the development of novel therapeutic agents.[3][4] 7-Aminoquinazoline-2,4(1H,3H)-dione is a member of this family with potential cytotoxic effects that warrant thorough investigation. Understanding the cytotoxicity of this compound is a critical step in the drug discovery and development pipeline, providing essential insights into its therapeutic potential and possible mechanisms of action.
This document provides detailed protocols for a panel of robust cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein are designed to assess key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation: Summarized Cytotoxicity Data
The following tables are structured to present quantitative data on the cytotoxic effects of this compound and related compounds. This format allows for a clear and concise comparison of cytotoxic potency across different cancer cell lines. While specific IC50 values for this compound are not yet widely published, the tables include data for structurally related quinazoline derivatives to provide a comparative context.
Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Quinazoline-2,4,6-triamine derivative (3e) | 15.5 | - | - | - | [5] |
| Quinazoline-2,4,6-triamine derivative (3f) | 4.5 | - | - | - | [5] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | - | - | - | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | 11.23 | - | - | - | [1] |
| Quinazoline-oxymethyltriazole 8a (72h) | 12.96 | 5.33 | 7.94 | - | [6] |
| Quinazoline-oxymethyltriazole 8k (72h) | 11.32 | - | - | - | [6] |
Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves a multi-step process from cell culture preparation to data analysis.
Caption: General experimental workflow for evaluating cytotoxicity.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[9][10]
Materials:
-
Treated cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis solution 30 minutes before the assay.
-
No-Cell Control: Medium only.
-
-
Sample Collection:
-
After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.[10]
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Apoptosis Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, generates a luminescent or fluorescent signal proportional to the amount of caspase activity.[11][12]
Materials:
-
Treated cells in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay, using an opaque-walled plate.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[11]
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate for 1-2 hours at room temperature.[2]
-
-
Signal Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Compare the luminescent signal of treated cells to that of untreated control cells to determine the fold-increase in caspase-3/7 activity.
Potential Signaling Pathways
Quinazoline derivatives are known to exert their cytotoxic effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The following diagrams illustrate some of the key pathways that may be affected by this compound.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Potential modulation of the Wnt signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Efficacy of 7-Aminoquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. Derivatives of this scaffold have been investigated as inhibitors of various oncogenic pathways, most notably as Poly (ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR) inhibitors. This document provides detailed application notes and standardized protocols for the in vivo evaluation of 7-Aminoquinazoline-2,4(1H,3H)-dione efficacy using xenograft models.
Putative Mechanisms of Action
Based on the known biological activities of the quinazoline-2,4(1H,3H)-dione scaffold, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
PARP Inhibition: Many quinazoline-2,4(1H,3H)-dione derivatives are potent PARP-1/2 inhibitors.[1][2][3] By inhibiting PARP, these compounds can disrupt DNA damage repair pathways in cancer cells, leading to synthetic lethality in tumors with existing DNA repair deficiencies (e.g., BRCA1/2 mutations).
-
EGFR Inhibition: The quinazoline core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors.[4][5][6] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[7]
-
Other Kinase Inhibition: Quinazoline derivatives have been shown to inhibit other kinases involved in cancer progression, such as VEGFR.[4]
Data Presentation: Efficacy of Analogous Quinazoline-2,4(1H,3H)-dione Derivatives in Xenograft Models
The following tables summarize quantitative data from preclinical studies on quinazoline-2,4(1H,3H)-dione derivatives, which can serve as a reference for designing and evaluating studies with this compound.
Table 1: Efficacy of a Quinazoline-2,4(1H,3H)-dione PARP Inhibitor in a Breast Cancer Xenograft Model [2][3]
| Parameter | Vehicle Control | Compound 11 + Temozolomide (TMZ) |
| Animal Model | Female BALB/c nude mice | Female BALB/c nude mice |
| Cancer Cell Line | MX-1 (Human breast carcinoma) | MX-1 (Human breast carcinoma) |
| Dosage and Schedule | Vehicle (Daily, p.o.) + TMZ (50 mg/kg, daily for 5 days, p.o.) | Compound 11 (50 mg/kg, daily, p.o.) + TMZ (50 mg/kg, daily for 5 days, p.o.) |
| Tumor Growth Inhibition (TGI) | - | Significant potentiation of TMZ's antitumor activity |
| Body Weight Change | Not reported | No significant toxicity observed |
Table 2: Efficacy of a Quinazolinone EGFR Inhibitor in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [8]
| Parameter | Vehicle Control | 5-F quinazolinone 34 |
| Animal Model | Not specified | Not specified |
| Cancer Cell Line | H1975 (Human NSCLC with L858R/T790M EGFR mutations) | H1975 (Human NSCLC with L858R/T790M EGFR mutations) |
| Dosage and Schedule | Vehicle (Daily, p.o.) | 25 mg/kg (Daily, p.o.) |
| Tumor Response | Progressive tumor growth | Tumor regression |
| Body Weight Change | Not reported | Not reported |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
This protocol outlines a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model
-
Cell Lines: Select human cancer cell lines relevant to the putative mechanism of action (e.g., BRCA-mutant cell lines for PARP inhibition, EGFR-overexpressing cell lines for EGFR inhibition). Culture cells in the recommended medium and conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.[7] Allow for at least one week of acclimatization.
2. Tumor Implantation
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Monitoring and Group Randomization
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration
-
Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose in sterile water.
-
Dosing: The dosage will need to be determined from prior maximum tolerated dose (MTD) studies. Based on analogous compounds, a starting dose range could be 25-50 mg/kg administered daily.
-
Administration: Administer the compound or vehicle to the respective groups according to the determined schedule (e.g., once daily for 21 days).
5. Efficacy Evaluation and Endpoints
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
To confirm the in vivo mechanism of action, tumor samples collected at the end of the efficacy study can be analyzed for target engagement.
1. For Putative PARP Inhibition:
-
Immunohistochemistry (IHC): Stain tumor sections for γ-H2AX, a marker of DNA double-strand breaks, which is expected to increase with effective PARP inhibition in the context of DNA damaging agents.
-
Western Blot: Analyze tumor lysates for PARP cleavage or changes in the levels of downstream DNA repair proteins.
2. For Putative EGFR Inhibition:
-
Immunohistochemistry (IHC): Stain tumor sections for phosphorylated EGFR (p-EGFR) and downstream signaling proteins like phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). A decrease in the levels of these phosphorylated proteins would indicate target engagement.
-
Western Blot: Quantify the levels of p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK in tumor lysates.
Mandatory Visualizations
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Putative signaling pathways for quinazoline-diones.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantification of 7-Aminoquinazoline-2,4(1H,3H)-dione in biological samples
Application Note: Quantification of 7-Aminoquinazoline-2,4(1H,3H)-dione in Biological Samples
Introduction
This compound is a key heterocyclic compound of interest in pharmaceutical research and development due to the diverse biological activities exhibited by quinazoline derivatives.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.[3] This application note describes robust and reliable analytical methods for the determination of this compound in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte, while the HPLC-UV method provides a cost-effective and accessible alternative for routine analysis.[3][4] The protocols provided herein detail procedures for sample preparation using protein precipitation and liquid-liquid extraction, followed by chromatographic separation and detection.
Experimental Protocols
Method 1: Quantification by LC-MS/MS
This method is highly sensitive and selective, making it suitable for the determination of low concentrations of this compound in plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples prior to analysis.[5][6]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (10 mM Ammonium Acetate in Water:Acetonitrile, 90:10, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Workflow for Protein Precipitation
Caption: Workflow for sample preparation by protein precipitation.
2. LC-MS/MS Operating Conditions
| Parameter | Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) - To be determined by infusion of a standard solution |
| Collision Energy (CE) | To be optimized |
| Dwell Time | 100 ms |
3. Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | 95.2% - 104.5% |
| Precision (RSD%) | Intra-day: < 6.8%, Inter-day: < 8.2% |
| Recovery | > 85% |
| Matrix Effect | 92% - 108% |
Method 2: Quantification by HPLC-UV
This method is suitable for applications where high sensitivity is not required and provides a reliable and cost-effective alternative to LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[7]
-
To 500 µL of urine sample in a glass tube, add 50 µL of internal standard solution.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (Phosphate Buffer:Methanol, 70:30, v/v).
-
Vortex for 30 seconds and inject into the HPLC system.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for sample preparation by liquid-liquid extraction.
2. HPLC-UV Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 4.5):Methanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of a standard solution (typically around 254 nm or 280 nm) |
| Injection Volume | 20 µL |
3. Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Accuracy | 96.8% - 103.2% |
| Precision (RSD%) | Intra-day: < 5.5%, Inter-day: < 7.1% |
| Recovery | > 88% |
The described LC-MS/MS and HPLC-UV methods provide reliable and reproducible approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity and the available instrumentation. These protocols are intended to serve as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 6. norlab.com [norlab.com]
- 7. scispace.com [scispace.com]
Application Notes: Utilizing 7-Aminoquinazoline-2,4(1H,3H)-dione in PARP Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-studied member, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3] This process facilitates the recruitment of DNA repair machinery.[2] The inhibition of PARP activity has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]
Quinazoline-2,4(1H,3H)-dione derivatives have been identified as a potent class of PARP inhibitors.[5][6] 7-Aminoquinazoline-2,4(1H,3H)-dione serves as a valuable scaffold and reference compound in the development and screening of novel PARP inhibitors. These application notes provide detailed protocols and data for the use of this compound and its analogs in PARP activity assays.
Data Presentation
The inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2 is summarized below. This data highlights the potential of this chemical scaffold for developing potent and selective PARP inhibitors.
| Compound ID | Modification on Quinazolinedione Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| Compound 11a | Novel quinazoline-2,4(1H,3H)-dione derivative | 467 | 11.5 | 40.6 | [7] |
| Compound 10 | Bearing a 3-amino pyrrolidine moiety | <10 | <100 | ~10 | [5] |
| Compound 11 | Bearing a 3-amino pyrrolidine moiety | <10 | <100 | ~10 | [5] |
| Compound 36 | Containing a piperizinone moiety | 0.94 | 0.87 | ~1 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair (SSBR) pathway.
Caption: PARP1 activation and inhibition in the DNA damage response.
Experimental Protocols
A variety of assay formats can be used to measure PARP activity, including ELISA-based, fluorescence polarization, and colorimetric methods.[8] Below is a detailed protocol for a common in vitro fluorometric PARP activity assay suitable for screening inhibitors like this compound.
Protocol: In Vitro Fluorometric PARP1 Activity Assay
This protocol is adapted from commercially available kits and common laboratory practices.[9][10]
1. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test compounds
-
Fluorescent NAD+ analog (or a coupled-enzyme system that generates a fluorescent product)
-
Stop solution (e.g., a potent PARP inhibitor like Olaparib or a chelating agent like EDTA)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Workflow Diagram:
Caption: General workflow for an in vitro PARP1 inhibition assay.
3. Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of PARP1 enzyme in PARP Assay Buffer to the desired concentration (e.g., 1-5 ng/µL).
-
Prepare a working solution of activated DNA in PARP Assay Buffer.
-
Prepare a working solution of β-NAD+ in PARP Assay Buffer.
-
Prepare serial dilutions of this compound and any other test compounds in the appropriate solvent (e.g., DMSO), followed by a final dilution in PARP Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
PARP Assay Buffer
-
Activated DNA
-
Test compound dilution (or vehicle for control wells)
-
PARP1 enzyme solution
-
-
Include "no enzyme" and "no inhibitor" controls.
-
Mix gently and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the β-NAD+ working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
If required by the specific detection reagent, add the stop solution.
-
Add the detection reagent according to the manufacturer's instructions. This may involve a further incubation step.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
4. Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal without Inhibitor)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound and its derivatives represent a significant class of PARP inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in PARP activity assays. These assays are fundamental for the discovery and characterization of new therapeutic agents targeting DNA repair pathways in cancer and other diseases. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Aminoquinazoline-2,4(1H,3H)-dione in Antibacterial Research
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the quinazoline-2,4(1H,3H)-dione scaffold is a key pharmacophore with demonstrated efficacy in various therapeutic areas, including as an antibacterial agent. These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some quinazoline-based antibacterials is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair, leading to bacterial cell death. This document provides a summary of the application of quinazoline-2,4(1H,3H)-dione derivatives in antibacterial studies, with a focus on their potential, along with standardized protocols for their evaluation.
Antibacterial Activity of Quinazoline Derivatives
Research has demonstrated that various derivatives of the quinazoline core structure possess significant antibacterial properties. While specific data for 7-Aminoquinazoline-2,4(1H,3H)-dione is part of a broader class of compounds, the general antibacterial efficacy of this family of molecules is well-documented. Studies on related quinazolinone compounds have shown promising results against a range of pathogenic bacteria.
For instance, certain novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones have shown potent activity against Proteus vulgaris and Bacillus subtilis.[1] Similarly, other research efforts have focused on designing quinazoline-2,4(1H,3H)-dione derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV, with some compounds exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative strains.[2][3][4] The antibacterial effect is often influenced by the nature and position of substituents on the quinazoline ring, which can affect the compound's hydrophobicity and interaction with bacterial targets.[5]
The data presented below is a compilation from studies on various quinazolinone derivatives, which serves as a strong rationale for investigating this compound and its analogues as potential antibacterial agents.
Data Presentation
Table 1: Zone of Inhibition for Selected Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 11 | [1] |
| Bacillus subtilis | 14 | [1] | |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris | 12 | [1] |
| Bacillus subtilis | 10 | [1] | |
| Ciprofloxacin (Standard) | Proteus vulgaris | 18 | [1] |
| Bacillus subtilis | 22 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of a Quinazoline-2,4(1H,3H)-dione Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 13 (a triazole-substituted quinazoline-2,4-dione) | Escherichia coli | 65 | [3] |
| Ampicillin (Standard) | Staphylococcus aureus | - | [3] |
| Vancomycin (Standard) | Staphylococcus aureus | - | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives
This protocol outlines a general method for the synthesis of the quinazoline-2,4(1H,3H)-dione core, which can be adapted for the synthesis of 7-amino derivatives and other analogues.
-
Starting Material Preparation: Begin with an appropriately substituted anthranilic acid. For this compound, 2,4-diaminobenzoic acid would be a logical starting point.
-
Cyclization: The anthranilic acid derivative is reacted with urea or a similar reagent in a suitable solvent and heated to induce cyclization, forming the quinazoline-2,4(1H,3H)-dione ring.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like IR, NMR (¹H and ¹³C), and mass spectrometry.
Protocol 2: Agar Well Diffusion Method for Antibacterial Screening
This method provides a qualitative assessment of the antibacterial activity of a test compound.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control (e.g., pure DMSO) and a standard antibiotic (e.g., Ciprofloxacin) should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the synthesis and antibacterial evaluation of this compound.
Caption: Postulated mechanism of action for quinazolinone-based antibacterial agents.
References
- 1. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Development of 7-Aminoquinazoline-2,4(1H,3H)-dione as a Potential Anti-inflammatory Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The quinazoline-2,4(1H,3H)-dione core, in particular, has been a subject of interest for the development of novel therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the investigation of 7-Aminoquinazoline-2,4(1H,3H)-dione as a potential anti-inflammatory agent. While specific experimental data for this exact molecule is limited in the current literature, the methodologies and potential mechanisms outlined herein are based on extensive research on structurally related quinazoline derivatives.[4][5][6]
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step synthetic route, which is a common strategy for preparing substituted quinazolinones. A plausible pathway involves the initial synthesis of a nitro-substituted precursor followed by reduction.
Proposed Synthetic Pathway
A potential synthetic route for this compound is outlined below. This pathway is based on established chemical principles for the synthesis of similar quinazoline structures.
Caption: Proposed synthesis of this compound.
Mechanism of Action: Potential Signaling Pathways
Based on studies of related quinazoline derivatives, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Potential anti-inflammatory signaling pathways.
Experimental Protocols
The following are detailed protocols for the synthesis, in vitro, and in vivo evaluation of this compound.
Synthesis Protocol: this compound
Materials:
-
2-Amino-4-nitrobenzoic acid
-
Urea
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione:
-
A mixture of 2-amino-4-nitrobenzoic acid and urea is heated at 150-160°C for 1 hour.
-
The temperature is then raised to 180-190°C and maintained for 4 hours.
-
The reaction mixture is cooled, and the solid product is washed with hot water and then ethanol to yield crude 7-nitroquinazoline-2,4(1H,3H)-dione.
-
The crude product can be recrystallized from a suitable solvent like dimethylformamide (DMF).
-
-
Synthesis of this compound:
-
7-Nitroquinazoline-2,4(1H,3H)-dione is suspended in ethanol.
-
A solution of stannous chloride in concentrated hydrochloric acid is added dropwise to the suspension with stirring.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the precipitate is filtered and washed with ethanol.
-
The solid is then treated with a saturated solution of sodium bicarbonate to neutralize the acid and liberate the free amine.
-
The resulting this compound is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
-
In Vitro Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
-
Dexamethasone (positive control)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
2. Egg Albumin Denaturation Assay
This assay evaluates the ability of the compound to inhibit protein denaturation, a hallmark of inflammation.[8]
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (positive control)
Procedure:
-
Prepare a reaction mixture containing egg albumin and PBS.
-
Add various concentrations of the test compound or diclofenac sodium.
-
Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the in vivo anti-inflammatory activity of a compound.[9]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or indomethacin orally.
-
After 1 hour, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Data Presentation
Quantitative data from the experimental assays should be summarized in tables for clear comparison and analysis. Below are representative tables illustrating how data for this compound could be presented.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | NO Production Inhibition IC₅₀ (µM) | Protein Denaturation Inhibition IC₅₀ (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Dexamethasone (Control) | [Insert Value] | N/A |
| Diclofenac Sodium (Control) | N/A | [Insert Value] |
Data are presented as the mean ± SEM of three independent experiments.
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | [Insert Value] | 0 |
| This compound | 25 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] | |
| 100 | [Insert Value] | [Insert Value] | |
| Indomethacin | 10 | [Insert Value] | [Insert Value] |
Values are expressed as mean ± SEM (n=6). Statistical significance was determined by ANOVA followed by a post-hoc test.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the development and evaluation of this compound as a novel anti-inflammatory agent. By following these methodologies, researchers can systematically investigate its synthetic feasibility, in vitro and in vivo efficacy, and potential mechanisms of action. The structured approach to data presentation will facilitate the clear and concise communication of findings within the scientific community. Further studies are warranted to fully elucidate the therapeutic potential of this and other related quinazoline derivatives.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. theaspd.com [theaspd.com]
- 9. scialert.net [scialert.net]
Application Notes and Protocols: Quinazoline-2,4(1H,3H)-dione Derivatives as Potent Inhibitors of the Na+/H+ Exchanger 1 (NHE-1) in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein that plays a critical role in the regulation of intracellular pH (pHi) by mediating the electroneutral exchange of extracellular Na+ for intracellular H+.[1] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological conditions, and cancer, making it a validated and attractive therapeutic target.[1][2]
The quinazoline-2,4(1H,3H)-dione scaffold has emerged as a promising chemotype for the development of potent and selective NHE-1 inhibitors. Various derivatives of this core structure have been synthesized and evaluated, demonstrating significant inhibitory activity in cellular and preclinical models. These compounds offer a valuable tool for researchers to investigate the physiological and pathological roles of NHE-1 and to advance the development of novel therapeutics. While extensive data exists for various substituted quinazoline-2,4(1H,3H)-diones, this document will focus on the available information for this class of compounds, as specific inhibitory data for 7-Aminoquinazoline-2,4(1H,3H)-dione against NHE-1 is not prominently available in current literature.
Data Presentation: NHE-1 Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
The following tables summarize the in vitro inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against NHE-1. The data is compiled from studies evaluating compounds with different substitutions, highlighting the structure-activity relationship of this chemical series.
Table 1: NHE-1 Inhibition by Quinazoline-2,4(1H,3H)-dione Derivatives with Acyclic Guanidine Moieties
| Compound ID | R1 Substituent | R3 Substituent | NHE-1 Inhibition (%) at 1 µM | IC50 (µM) |
| 3a | Methyl | H | 55.4 ± 4.1 | 0.85 |
| 3b | Methyl | Methyl | 31.2 ± 3.5 | > 10 |
| 3c | Allyl | H | 35.8 ± 2.9 | > 10 |
| 3d | Benzyl | Methyl | 49.5 ± 3.8 | 1.1 |
*Data presented as mean ± SEM. Statistical significance: *p < 0.05 vs. negative control. Data extracted from a study on novel quinazoline NHE-1 inhibitors.[1]
Table 2: NHE-1 Inhibition by Quinazoline-2,4(1H,3H)-dione and Quinazoline-4(3H)-one Derivatives with a 5-Amino-1,2,4-triazole Moiety
| Compound ID | R1 Substituent | R3 Substituent | NHE-1 Inhibition (%) at 1 µM | IC50 (nM) |
| 3e | Methyl | H | 69.8 ± 5.5# | 310 |
| 3f | Methyl | Methyl | 59.1 ± 4.7 | 780 |
| 3g | Allyl | H | 61.4 ± 4.9 | 620 |
| 3h | Allyl | Methyl | 75.3 ± 6.0# | 150 |
| 3i | Benzyl | Methyl | 81.2 ± 6.5# | 80 |
| 6a | Methyl | H | 55.7 ± 4.4 | 910 |
| 6b | Allyl | H | 78.9 ± 6.3*# | 110 |
*Data presented as mean ± SEM. Statistical significance: *p < 0.05 vs. negative control; #p < 0.05 vs. Zoniporide. Data extracted from a study on novel quinazoline NHE-1 inhibitors.[1]
Experimental Protocols
Detailed methodologies for the assessment of NHE-1 inhibition by quinazoline-2,4(1H,3H)-dione derivatives in cellular models are provided below.
Protocol 1: Measurement of Intracellular pH (pHi) and NHE-1 Activity
This protocol describes a common method to measure changes in intracellular pH to determine the activity of NHE-1.
Materials:
-
Cells expressing NHE-1 (e.g., rabbit platelets, cardiomyocytes, or engineered cell lines).
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM).
-
HEPES-buffered saline solution (HBSS).
-
NH4Cl solution.
-
Na+-free buffer (substituting Na+ with N-methyl-D-glucamine or choline).
-
Quinazoline-2,4(1H,3H)-dione test compounds.
-
Positive control inhibitor (e.g., Cariporide, Amiloride).
-
Fluorescence plate reader or microscope with ratio imaging capabilities.
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on coverslips for microscopy) and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the pH-sensitive fluorescent dye (e.g., 2-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (for BCECF, dual excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Acidification: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl (e.g., 20 mM) for 5-10 minutes, followed by a switch to a Na+-free buffer. This causes a rapid drop in pHi.
-
NHE-1 Activity Measurement: Initiate NHE-1 activity by reintroducing a Na+-containing buffer. The recovery of pHi back to baseline is mediated by NHE-1. Monitor the fluorescence change over time.
-
Inhibitor Treatment: To test the effect of the quinazoline-2,4(1H,3H)-dione derivatives, pre-incubate the cells with various concentrations of the compound for a defined period (e.g., 15-30 minutes) before the acidification step. The inhibitor should be present throughout the experiment.
-
Data Analysis: Calculate the rate of pHi recovery (ΔpHi/Δt) from the initial linear phase of the fluorescence signal change. Compare the rates of recovery in the presence and absence of the inhibitors to determine the percentage of inhibition and to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the NHE-1 inhibitors on the cellular models.
Materials:
-
Cells used in the NHE-1 activity assay.
-
Complete cell culture medium.
-
Quinazoline-2,4(1H,3H)-dione test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinazoline-2,4(1H,3H)-dione derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Signaling Pathway of NHE-1
Caption: Mechanism of NHE-1 and its inhibition by Quinazoline-2,4(1H,3H)-dione derivatives.
Experimental Workflow for NHE-1 Inhibitor Screening
Caption: A typical workflow for the screening and characterization of novel NHE-1 inhibitors.
Logical Relationship of NHE-1 Inhibition's Downstream Effects
References
Application Notes and Protocols for Preclinical Studies of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical experimental design of novel 7-Aminoquinazoline-2,4(1H,3H)-dione derivatives. The primary focus of these compounds in recent literature is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, a key target in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.[1][2][3][4][5] This document outlines the core in vitro and in vivo assays required to characterize the efficacy and mechanism of action of this class of compounds.
Introduction to this compound Derivatives
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer properties.[6][7] Derivatives of this scaffold have been investigated for various therapeutic applications, such as antibacterial, anticonvulsant, and anti-inflammatory agents.[8][9] Recent advancements have highlighted their potential as potent inhibitors of PARP-1 and PARP-2, which are crucial enzymes in the base excision repair (BER) pathway of DNA damage.[1][2][3][5][10] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.
Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of action for many studied this compound derivatives is the inhibition of PARP-1 and PARP-2.[1][2][3][5] PARP enzymes are activated by DNA single-strand breaks (SSBs). Upon activation, PARP synthesizes poly(ADP-ribose) (PAR) chains on acceptor proteins, which recruits other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
Some studies also suggest that quinazoline derivatives may modulate other signaling pathways involved in cancer, such as the PI3K/Akt pathway and STAT3/FOXO3a signaling.[6][11]
Experimental Protocols
A structured approach is crucial for the preclinical evaluation of these compounds. The following workflow outlines the key stages of investigation.
In Vitro Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP-1 and PARP-2 enzymes.
Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histone proteins by the PARP enzyme. The biotinylated histones are then detected using a streptavidin-conjugated reporter.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding)
-
Test compounds dissolved in DMSO
Protocol:
-
Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme (either PARP-1 or PARP-2).
-
Add serial dilutions of the test compounds (and a DMSO vehicle control) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Objective: To evaluate the effect of the test compounds on the viability and proliferation of cancer cell lines.
Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient breast cancer line MX-1, glioblastoma line U87MG).[1][12]
-
Normal (non-cancerous) cell line for selectivity assessment.
-
Cell culture medium and supplements.
-
MTT reagent or CellTiter-Glo reagent.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the reagent to the wells, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Objective: To confirm the on-target effect of the compounds by measuring PAR levels and to assess the downstream DNA damage response.
Principle: Western blotting is used to detect specific proteins in a cell lysate.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies: anti-PAR, anti-γH2AX (a marker of DNA double-strand breaks), anti-cleaved Caspase-3 (an apoptosis marker), and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
In Vivo Protocols
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound formulated for oral or intravenous administration.
-
Blood collection supplies.
-
LC-MS/MS for bioanalysis.
Protocol:
-
Administer a single dose of the test compound to the animals.
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma.
-
Extract the compound from the plasma and analyze the concentration using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation (e.g., MX-1 breast cancer).[1]
-
Test compound formulation.
-
Calipers for tumor measurement.
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (and vehicle control) daily or as determined by PK studies.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
-
Evaluate the treatment efficacy based on tumor growth inhibition. Some studies have shown that these compounds can potentiate the cytotoxicity of other chemotherapeutic agents like temozolomide (TMZ).[1][4]
Data Presentation
Quantitative data from the preclinical studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound Derivatives
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | MX-1 Cell IC50 (µM) | U87MG Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Cpd 1 | ||||||
| Cpd 2 | ||||||
| Olaparib |
Table 2: In Vivo Efficacy in MX-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Oral | 0 | |
| Test Compound | Oral | |||
| Temozolomide (TMZ) | IP | |||
| Test Compound + TMZ | Oral/IP |
Conclusion
The preclinical evaluation of this compound derivatives requires a systematic approach, starting from target engagement and cellular activity to in vivo efficacy and safety. The protocols outlined in these application notes provide a robust framework for characterizing the potential of these compounds as novel anticancer agents. The data generated from these studies will be crucial for identifying lead candidates for further development.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 7-Aminoquinazoline-2,4(1H,3H)-dione for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Aminoquinazoline-2,4(1H,3H)-dione in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: Quinazoline derivatives, including this compound, often exhibit poor water solubility due to their rigid, fused heterocyclic ring structure. This molecular arrangement can lead to high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Many quinazoline-based compounds are classified as BCS Class II or IV, indicating low solubility.[1]
Q2: What is the first step to take if this compound does not dissolve in my aqueous assay buffer?
A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose. For compounds that are difficult to dissolve, gentle warming (e.g., 37-50°C) and sonication can be employed to aid dissolution in DMSO. When preparing your working solution, dilute the DMSO stock into your aqueous buffer incrementally while vortexing to minimize precipitation.
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to address it:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance the solubility of your compound.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to increase solubility by forming micelles that encapsulate the hydrophobic compound. This approach is more common in cell-free biochemical assays, as surfactants can disrupt cell membranes at higher concentrations.
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Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
Q4: Can I use pH modification to improve the solubility of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Solution(s) |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | - Increase the volume of fresh, anhydrous DMSO.- Use gentle warming (37-50°C) and ultrasonication to aid dissolution. |
| DMSO stock solution precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | - Store the stock solution at room temperature if the compound's stability allows.- If refrigeration is necessary, gently warm and vortex the stock solution before each use to ensure it is fully redissolved. |
| Precipitation occurs during a long-term (e.g., 24-72 hour) cell culture experiment. | The final concentration may exceed the compound's thermodynamic solubility in the assay medium, even if it was initially dissolved (kinetic solubility). | - Lower the final assay concentration.- Formulate the compound with a stabilizing agent like cyclodextrin.- For more complex in vitro models, consider advanced formulations like nanosuspensions or solid dispersions. |
| Inconsistent or non-reproducible results between experiments. | Variable amounts of soluble compound available to the biological system due to inconsistent solubilization or precipitation. | - Standardize the stock solution preparation method, ensuring complete dissolution before each use.- Perform a kinetic solubility test in your final assay medium to determine the practical solubility limit. |
Quantitative Data for Related Quinazoline Derivatives
| Solubility Enhancement Technique | Compound/Derivative | Carrier/Solvent System | Observed Improvement | Reference |
| Solid Dispersion (Melt-Fusion) | Quinazolinone Derivative | Poloxamer 407 | Improved in-vitro dissolution rate | [3] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin | Enhancement in water solubility | [4] |
| Co-solvency | Pyrazolo Quinazoline Derivatives | DMF, DMSO, THF, 1,4-Dioxane, Ethyl Acetate | Temperature-dependent solubility determined | [5] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Aqueous assay buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
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Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37-50°C with intermittent vortexing until the solution is clear.
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Visually inspect the solution to ensure no solid particles remain.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the DMSO stock solution into the aqueous assay buffer.
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To minimize precipitation, add the DMSO stock to the buffer in small increments while continuously vortexing.
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Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
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Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
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This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous assay buffer
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Prepare the Cyclodextrin Solution:
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Dissolve the desired amount of HP-β-CD in the aqueous assay buffer. The concentration of HP-β-CD will depend on the required solubility enhancement and should be optimized for your specific assay.
-
-
Form the Inclusion Complex:
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Slowly add the this compound powder to the HP-β-CD solution while stirring.
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Alternatively, a concentrated DMSO stock of the compound can be added dropwise to the stirring HP-β-CD solution.
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Continue stirring or sonicate the mixture until the compound is fully dissolved. This process may take from 30 minutes to several hours.
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The molar ratio of the compound to HP-β-CD often needs to be optimized (e.g., 1:1, 1:2, 1:5).
-
Visualizations
Caption: Workflow for preparing stock and working solutions of this compound.
Caption: Decision-making flowchart for troubleshooting precipitation issues.
References
Technical Support Center: Synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Aminoquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing very low to no yield of my target this compound. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in multi-step organic syntheses. For the preparation of this compound, several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
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Temperature: The cyclization step to form the quinazolinedione ring often requires specific temperature management. Some methods may necessitate elevated temperatures to drive the reaction to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
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Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion of starting materials or the formation of degradation products. Monitoring the reaction progress is crucial to identify the point of maximum product formation.
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Solvent: The choice of solvent is critical and can significantly influence reaction rates and yields. Solvents such as dimethylformamide (DMF), acetonitrile (CH3CN), and dioxane are commonly used for the synthesis of quinazolinediones. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Reagent Quality and Stoichiometry:
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Starting Material Purity: Impurities in the starting materials, such as the substituted 2-aminobenzamide, can inhibit the reaction or lead to the formation of side products. Ensure the purity of your starting materials through appropriate purification techniques and characterization.
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Reagent Decomposition: Some reagents, like phosgene derivatives or isocyanates used in the cyclization step, are sensitive to moisture and can decompose over time. Use fresh or properly stored reagents.
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Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete reactions and the presence of unreacted starting materials in the final product mixture. Carefully check the molar ratios of your reactants.
-
-
Presence of the 7-Amino Group:
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Side Reactions: The free amino group at the 7-position is nucleophilic and can potentially react with electrophilic reagents intended for the cyclization, leading to undesired side products.
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Protecting Group Strategy: Consider protecting the 7-amino group with a suitable protecting group (e.g., Boc, Cbz) before the cyclization step. The protecting group can be removed in a subsequent step after the quinazolinedione ring is formed.
-
-
Inefficient Cyclization:
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Cyclizing Agent: The choice of the carbonyl source for the C2 position is crucial. Reagents like urea, triphosgene, 1,1'-carbonyldiimidazole (CDI), or di-tert-butyl dicarbonate ((Boc)2O) have been used. The reactivity of these reagents varies, and the optimal choice may depend on the specific substrate and reaction conditions.[1]
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Catalyst: Some methods for quinazolinedione synthesis benefit from the use of a catalyst. For example, 4-dimethylaminopyridine (DMAP) has been shown to catalyze the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and (Boc)2O.[1]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue, especially when dealing with multifunctional molecules like this compound.
Potential Side Reactions and Mitigation Strategies:
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N-acylation of the 7-Amino Group: If using acylating agents for cyclization, the 7-amino group can compete with the desired cyclization pathway, leading to the formation of N-acylated side products.
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Solution: Employ a protecting group for the 7-amino functionality.
-
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Dimerization/Polymerization: Under harsh reaction conditions, intermolecular reactions between molecules of the starting material or intermediates can occur, leading to oligomeric or polymeric byproducts.
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Solution: Optimize reaction conditions by lowering the temperature or using a more dilute solution.
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Incomplete Cyclization: The intermediate formed after the initial reaction of the 2-aminobenzamide with the carbonyl source may not fully cyclize, leading to a mixture of the intermediate and the final product.
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Solution: Increase the reaction time or temperature, or consider a more potent cyclizing agent or catalyst.
-
Experimental Protocols
General Protocol for the DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides[1]
This protocol is a generalized method and may require optimization for the synthesis of this compound, particularly concerning the potential need for a protecting group for the 7-amino moiety.
Materials:
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Substituted 2-aminobenzamide (1.0 mmol)
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Di-tert-butyl dicarbonate ((Boc)2O) (1.5 mmol)
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4-dimethylaminopyridine (DMAP) (0.1 mmol)
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Acetonitrile (CH3CN) (10 mL)
Procedure:
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To a solution of the substituted 2-aminobenzamide in acetonitrile, add di-tert-butyl dicarbonate and 4-dimethylaminopyridine.
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Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture.
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Wash the obtained solid with a small amount of acetonitrile.
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Dry the solid to yield the desired quinazoline-2,4-dione product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinazolinedione Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| DMAP-Catalyzed | 2-Aminobenzamide | (Boc)2O, DMAP | CH3CN | Room Temp | 12 h | 68-95% | [1] |
| Base-Promoted | o-Fluorobenzamides, Amides | Cs2CO3 | DMSO | 135 °C | 24 h | 63-65% | [2] |
| Ultrasound-Assisted | o-Aminobenzamides, Aldehydes | None | Varied | Ambient | 15 min | Moderate to Excellent | [3] |
Mandatory Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions | CoLab [colab.ws]
Technical Support Center: Optimizing Reaction Conditions for 7-Aminoquinazoline-2,4(1H,3H)-dione Functionalization
Welcome to the technical support center for the functionalization of 7-Aminoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of derivatives of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on this compound, and what factors influence regioselectivity?
The primary sites for functionalization are the N1 and N3 positions of the quinazoline ring and the 7-amino group. The regioselectivity is influenced by several factors:
-
Nucleophilicity: The relative nucleophilicity of the three nitrogen atoms plays a crucial role. The 7-amino group is generally more nucleophilic than the amide nitrogens at N1 and N3.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact which nitrogen is deprotonated and subsequently functionalized.
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Steric Hindrance: The steric bulk of the electrophile and any existing substituents can influence the accessibility of each nitrogen atom.
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Protecting Groups: To achieve selective functionalization, it is often necessary to protect one or more of the nitrogen atoms.
Q2: How can I selectively functionalize the N1 or N3 position without reacting with the 7-amino group?
Selective functionalization at the N1 or N3 position in the presence of an unprotected 7-amino group is challenging due to the higher nucleophilicity of the amino group. The most reliable strategy is to use a protecting group for the 7-amino functionality. Common protecting groups for anilines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed. Once the 7-amino group is protected, standard N-alkylation or N-acylation procedures can be used to functionalize the N1 and/or N3 positions.
Q3: What are the common side reactions observed during the functionalization of this compound?
Common side reactions include:
-
Over-alkylation: Reaction at multiple nitrogen sites (N1, N3, and 7-amino) can occur, leading to a mixture of products.
-
Reaction at the 7-amino group: When targeting N1 or N3, competing reactions at the more nucleophilic 7-amino group are common if it is not protected.
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Poor solubility: The starting material and some derivatives may have poor solubility in common organic solvents, leading to incomplete reactions.
-
Hydrolysis: Under certain conditions, the quinazolinedione ring can be susceptible to hydrolysis.
Q4: What are the best practices for purifying derivatives of this compound?
Purification can often be challenging due to the polarity of the compounds and the potential for a mixture of isomers.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is often effective. Adding a small amount of triethylamine to the eluent can help to reduce tailing for basic compounds.[1]
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.[2]
-
Preparative HPLC: For difficult separations of isomers or for obtaining highly pure material, preparative HPLC can be employed.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Functionalized Product
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Starting Material | Screen a variety of polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating may also improve solubility. |
| Inappropriate Base | The choice of base is critical for deprotonating the amide nitrogens. Screen a range of bases such as K₂CO₃, Cs₂CO₃, NaH, or DBU. The pKa of the base should be sufficient to deprotonate the intended nitrogen. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS.[4] |
| Competing Reaction at the 7-Amino Group | If the 7-amino group is not the intended reaction site, protect it with a suitable protecting group (e.g., Boc, Cbz) prior to the functionalization step. |
| Low Reactivity of the Electrophile | Use a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl bromide) or add a catalytic amount of an iodide salt (e.g., NaI, KI) to promote the reaction with alkyl chlorides or bromides. |
Problem 2: Formation of a Mixture of Isomers (e.g., N1 vs. N3 vs. 7-amino functionalization)
| Possible Cause | Troubleshooting Step |
| Similar Reactivity of Nitrogen Atoms | Employ a protecting group strategy to block undesired reaction sites. For example, protect the 7-amino group to direct functionalization to N1 or N3. |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature can influence the product distribution. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable product. |
| Steric Effects | Use a bulkier electrophile to favor reaction at the less sterically hindered nitrogen atom. |
| Choice of Base and Solvent | The combination of base and solvent can influence the site of deprotonation and the subsequent reaction. Experiment with different base/solvent combinations to optimize for the desired isomer. |
Data Presentation
Table 1: Representative Conditions for N-Alkylation of Quinazoline-2,4(1H,3H)-diones
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temp | - | - | [5] |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 2 | - | [6] |
| 3 | Benzyl bromoacetate | K₂CO₃ | DMF | 25 | 24 | 62-65 | [7] |
| 4 | Various Alkyl Halides | K₂CO₃ / DBU | Acetone | Reflux | 8-10 | - | [4] |
Note: The yields and reaction times are specific to the substrates and conditions used in the cited literature and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 7-(Boc-amino)quinazoline-2,4(1H,3H)-dione
-
Protection of the 7-amino group: To a solution of this compound in a suitable solvent (e.g., THF, Dioxane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine or DMAP). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction to isolate the 7-(Boc-amino)quinazoline-2,4(1H,3H)-dione.
-
N-Alkylation: To a solution of 7-(Boc-amino)quinazoline-2,4(1H,3H)-dione in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add the desired alkyl halide dropwise to the suspension.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: If desired, remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N-alkylated this compound.
Protocol 2: General Procedure for N-Acylation of the 7-Amino Group
-
To a solution of this compound in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride or anhydride.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
If necessary, purify the product further by recrystallization or silica gel column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 7. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 7-Aminoquinazoline-2,4(1H,3H)-dione instability in cell culture media
Welcome to the technical support center for 7-Aminoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential instability issues when using this compound in cell culture media.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I'm observing a loss of biological activity of this compound in my multi-day cell culture experiment.
-
Question: My initial dose of the compound shows the expected effect, but the activity diminishes significantly over 48-72 hours. What could be the cause?
-
Answer: This loss of activity over time is a strong indicator that this compound may be unstable in your specific cell culture conditions. The compound could be degrading due to factors like the pH of the medium, temperature, or interactions with media components. It is also possible that the compound is being metabolized by the cells.
Issue 2: I suspect the compound is degrading. How can I confirm this and what are the common causes?
-
Question: What are the first steps to investigate the suspected instability of this compound in my cell culture medium?
-
Answer: The initial step is to perform a stability assay. This involves incubating the compound in your complete cell culture medium at 37°C and 5% CO2, and then measuring its concentration at various time points (e.g., 0, 8, 24, 48, 72 hours) using an analytical method like HPLC-UV or LC-MS. A decrease in the concentration of the parent compound over time confirms instability.[1] Common causes of degradation for compounds like quinazolines include hydrolysis, particularly in non-neutral pH conditions, and oxidation.[2]
Issue 3: My compound appears to be unstable in the cell culture medium. What are my options for conducting a long-term experiment?
-
Question: If I confirm that this compound is unstable in my experimental setup, how can I still obtain reliable data from longer-term assays?
-
Answer: If your compound is unstable, you have several strategies to mitigate this issue. One common approach is to perform frequent media changes with freshly prepared compound to maintain a more consistent concentration.[1] For example, replacing the media every 24 hours can help. Alternatively, if the experimental design allows, you could shorten the exposure time to minimize the impact of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of quinazoline derivatives. It is important to prepare a concentrated stock (e.g., 10 mM) to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[1]
Q2: How should I store the stock solutions to ensure maximum stability?
A2: To prevent degradation from repeated freeze-thaw cycles, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.[1] The storage location should be dark to protect the compound from light-induced degradation.
Q3: At what pH is this compound expected to be most stable?
Q4: Can components of the cell culture medium affect the stability of the compound?
A4: Yes, certain components in cell culture media, such as reducing or oxidizing agents, can potentially contribute to the degradation of a dissolved compound.[1] Additionally, the presence of serum is a critical factor, as proteins in the serum can bind to the compound, which may either stabilize it or alter its availability and activity.[1]
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table is a hypothetical representation of how stability data would be presented. Researchers are strongly encouraged to perform their own stability studies.
| Cell Culture Medium | Temperature (°C) | pH | Half-life (t½) in hours (Hypothetical) |
| DMEM + 10% FBS | 37 | 7.4 | 48 |
| RPMI-1640 + 10% FBS | 37 | 7.2 | 55 |
| PBS | 37 | 7.4 | >72 |
| DMEM (serum-free) | 37 | 7.4 | 60 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the chemical stability of the compound in a cell-free culture medium.
1. Materials:
- This compound
- DMSO (cell culture grade)
- Complete cell culture medium of choice (e.g., DMEM with 10% FBS and antibiotics)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO₂)
- HPLC-UV or LC-MS/MS system
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Working Solution: Spike the complete cell culture medium with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
- Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
- Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
- Sample Analysis: Once all time points are collected, thaw the samples. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge. Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound.
- Data Analysis: Plot the concentration of this compound as a function of time. Calculate the half-life (t½) of the compound in the medium. A significant decrease in concentration over time indicates instability.
Visualizations
Caption: Troubleshooting workflow for suspected compound instability.
Caption: Potential hydrolytic degradation pathway.
Caption: PARP inhibition as a potential mechanism of action.
References
Minimizing off-target effects of 7-Aminoquinazoline-2,4(1H,3H)-dione in experiments
Disclaimer: Direct experimental data specifically for 7-Aminoquinazoline-2,4(1H,3H)-dione is limited in publicly available literature. The following guidance is based on research on structurally related quinazoline-2,4(1H,3H)-dione derivatives. The primary targets for this class of compounds are often Poly (ADP-ribose) polymerases (PARP-1 and PARP-2), with potential off-target effects on various protein kinases. Researchers should empirically validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets of this compound?
A1: Based on studies of similar quinazoline-2,4(1H,3H)-dione scaffolds, the most probable primary targets are PARP-1 and PARP-2.[1][2][3][4][5] These enzymes are crucial for DNA repair mechanisms in cells. Inhibition of PARP is a therapeutic strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
Q2: What are the potential off-target effects when using this compound?
A2: Quinazoline derivatives are a well-known class of kinase inhibitors.[6][7] Therefore, potential off-target effects of this compound could include the inhibition of various protein kinases, such as VEGFR-2, c-Met, and Aurora Kinases.[8][9] Such off-target kinase inhibition can lead to confounding results, including unexpected effects on cell proliferation, angiogenesis, and cell cycle regulation.
Q3: How can I assess the selectivity of my batch of this compound?
A3: It is highly recommended to perform a selectivity profiling assay. This typically involves screening the compound against a panel of kinases and other relevant enzymes. Commercial services are available that offer broad kinase screening panels. This will provide an empirical understanding of your compound's activity and help in interpreting experimental results.
Q4: What initial steps should I take if I observe unexpected cellular phenotypes?
A4: When observing unexpected changes in cell morphology, proliferation, or other phenotypes, it is crucial to perform a dose-response and time-course experiment to determine if the effect is concentration-dependent.[10] Always include a vehicle control (e.g., DMSO) to rule out solvent effects.[10] If the phenotype does not align with the known function of the intended target (e.g., PARP), it may be indicative of an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cytotoxicity in non-cancerous cell lines | Off-target kinase inhibition affecting essential cellular pathways. | 1. Lower the concentration of the compound to a range where it is selective for the on-target (PARP). 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.[10] 3. Profile the expression of known off-targets (e.g., VEGFR-2, c-Met) in your cell line. |
| Inconsistent results between different cell lines | Cell line-specific expression of off-target proteins. | 1. Characterize the expression levels of both the intended target (PARP) and potential off-targets in the cell lines being used. 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is consistent. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability or rapid metabolism of the compound. | 1. Assess the cell permeability of the compound using an appropriate assay. 2. Evaluate the metabolic stability of the compound in the presence of cell lysates or culture medium. |
| Loss of compound activity during the experiment | Compound instability or degradation in the experimental medium. | 1. Check the stability of the compound in your specific cell culture media and incubation conditions.[10] 2. Consider refreshing the media with a new compound at regular intervals for long-term experiments.[10] |
Data on Related Quinazoline-2,4(1H,3H)-dione Derivatives
PARP Inhibition Profile
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Derivative 11a | 467 | 11.5 | [4] |
| Cpd36 | 0.94 | 0.87 | [2] |
| Compound 24 | - | - | [5] |
Note: The specific derivatives are as described in the cited literature and are not this compound.
Kinase Inhibition Profile (Potential Off-Targets)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 3e | VEGFR-2 | 83 | [9] |
| Compound 3e | c-Met | 48 | [9] |
| Compound 22a | VEGFR-2 | 60.00 | [6] |
| Compound 22b | VEGFR-2 | 86.36 | [6] |
| Compound 12 | VEGFR-2 | 52.3 | [6] |
Note: The specific derivatives are as described in the cited literature and are not this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the off-target kinase inhibition profile of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., phosphorylation of a substrate can be measured using a specific antibody and a fluorescent or luminescent readout).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target (PARP) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: PARP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected cellular phenotypes to distinguish on-target from off-target effects.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bioavailability of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and strategies to overcome common challenges in enhancing the oral bioavailability of 7-Aminoquinazoline-2,4(1H,3H)-dione derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Compound shows high potency in in vitro assays but fails to demonstrate efficacy in animal models due to low oral bioavailability.
Question: My this compound derivative is highly active in cell-based assays, but pharmacokinetic studies reveal minimal systemic exposure after oral administration. What are the likely causes and how can I address this?
Answer: This is a common scenario for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, where poor aqueous solubility and/or low gastrointestinal permeability limit absorption.[1] The primary bottleneck is often the drug's inability to dissolve effectively in gastrointestinal fluids.[2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor bioavailability.
Recommended Strategies:
-
Salt Formation: For ionizable quinazoline derivatives, forming a salt is a primary strategy to significantly increase the dissolution rate compared to the free acid or base form.[1][3] The selection of an appropriate counterion is critical and can impact stability, hygroscopicity, and solubility.[1]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can convert it from a stable crystalline form to a more soluble, high-energy amorphous state.[7][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective. These systems form microemulsions in the GI tract, keeping the drug in a solubilized state for absorption.[5][9]
Issue 2: An amorphous solid dispersion of my compound recrystallizes during storage, leading to inconsistent performance.
Question: I successfully prepared an amorphous solid dispersion which initially showed excellent dissolution. However, upon storage, the material converts back to a crystalline form. How can I improve its physical stability?
Answer: This is a common stability challenge for amorphous systems, as they are thermodynamically driven to return to a more stable, lower-energy crystalline state.
Solutions:
-
Polymer Selection: Ensure the chosen hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) has a high glass transition temperature (Tg) and forms strong intermolecular interactions (e.g., hydrogen bonds) with your quinazoline derivative. A high Tg for the mixture helps to reduce molecular mobility, hindering recrystallization.
-
Drug Loading: High drug loading can increase the propensity for recrystallization. Experiment with lower drug-to-carrier ratios (e.g., 1:3, 1:5) to ensure the drug molecules are sufficiently separated within the polymer matrix.[8]
-
Addition of a Second Stabilizer: In some cases, a ternary system incorporating a surfactant or a second polymer can improve stability.
-
Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature or below, away from humidity and heat, which can act as plasticizers and accelerate recrystallization.
Issue 3: Compound precipitates out of solution when moving from DMSO stock to aqueous buffer for in vitro assays.
Question: My this compound derivative is soluble in 100% DMSO, but crashes out when I dilute it into the aqueous buffer for my cell-based assays, leading to inconsistent results. How can I maintain its solubility?
Answer: This is a classic solubility problem. While DMSO is an excellent solvent for initial stock solutions, the large polarity shift upon dilution into an aqueous medium causes poorly soluble compounds to precipitate.[2]
Immediate Fixes for In Vitro Assays:
-
Use of Co-solvents: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer.[2][8] These agents reduce the polarity of the solvent system.[8]
-
Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 at a concentration above its critical micelle concentration (CMC). Surfactants form micelles that encapsulate the hydrophobic drug molecules.[2][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[8]
Data Presentation: Efficacy of Bioavailability Enhancement Strategies
The following table summarizes representative data on how different formulation strategies can improve the oral bioavailability of poorly soluble quinazolinone-based tyrosine kinase inhibitors, which are structurally related to the topic compounds.
| Formulation Strategy | Drug Example | Improvement in Oral Bioavailability (Relative to Unformulated Drug) | Reference Compound(s) |
| Nanosuspension | Lapatinib | ~3-fold increase in AUC | Gefitinib, Erlotinib |
| Solid Dispersion | Gefitinib | ~2.5 to 4-fold increase in AUC | Lapatinib, Erlotinib |
| Lipid-Based Formulation (SMEDDS) | Erlotinib | ~2-fold increase in Cmax and AUC | Lapatinib, Gefitinib |
| Salt Formation | Generic Weak Base | Can increase dissolution rate by orders of magnitude | N/A |
Note: Data are illustrative and compiled from general knowledge of formulation impacts on drugs like Gefitinib, Erlotinib, and Lapatinib.[2] Actual improvements will vary based on the specific molecule and formulation details.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
This protocol describes a common method to produce an amorphous solid dispersion, aiming to enhance the dissolution rate of a poorly soluble compound.[6]
Workflow Diagram:
Caption: Workflow for solid dispersion preparation and characterization.
Materials:
-
This compound derivative ("Drug")
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both drug and carrier are soluble
-
Rotary evaporator, mortar and pestle, sieve
Procedure:
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent within a round-bottom flask to form a clear solution.[8]
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a dry, solid film forms on the flask wall.[6][8]
-
Milling and Sieving: Scrape the dried solid mass from the flask. Pulverize it using a mortar and pestle, then pass the powder through a sieve to achieve a uniform particle size.[6]
-
Characterization:
-
Perform in vitro dissolution studies to compare the dissolution rate against the pure, unformulated drug.[6]
-
Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.[6]
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to assess potential interactions between the drug and the carrier.[6]
-
Protocol 2: In Vitro Dissolution Testing
This protocol is essential for evaluating and comparing the performance of different formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid pH 1.2, Fasted State Simulated Intestinal Fluid pH 6.8)
-
Formulation to be tested (e.g., pure drug, solid dispersion, nanosuspension)
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus at 37 ± 0.5°C. Add a defined volume (e.g., 900 mL) of the desired dissolution medium to each vessel and allow it to equilibrate. Set the paddle speed (e.g., 50 or 75 RPM).
-
Sample Addition: Accurately weigh an amount of the formulation containing a fixed dose of the drug and add it to each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Analysis: Quantify the concentration of the dissolved drug in each sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Interpretation: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation. Compare the profiles to assess the enhancement in dissolution rate and extent.
Signaling Pathway Visualization
Many quinazoline derivatives function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Understanding the target pathway is crucial for correlating pharmacokinetic exposure with pharmacodynamic effects.
Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Resistance to 7-Aminoquinazoline-2,4(1H,3H)-dione and Related Quinazoline-Based Inhibitors in Cancer Cell Lines
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues researchers might encounter during their experiments with quinazoline-based inhibitors.
Question 1: My cancer cell line, initially sensitive to my quinazoline compound, is now showing reduced responsiveness and an increased IC50 value. How can I determine the cause of this acquired resistance?
Answer:
Acquired resistance to quinazoline-based inhibitors is a common phenomenon and can be mediated by several molecular mechanisms. A systematic approach is recommended to identify the underlying cause in your cell line.
Initial Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or WST-1) to confirm the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Assess Target Engagement: If your quinazoline compound targets a specific kinase (e.g., EGFR), perform a Western blot to check the phosphorylation status of the target protein in the presence and absence of the inhibitor in both sensitive and resistant cells. A lack of inhibition of target phosphorylation in the resistant cells at concentrations that are effective in sensitive cells suggests a target-related resistance mechanism.
Investigating Common Resistance Mechanisms:
-
Secondary Mutations in the Target Protein:
-
Hypothesis: A common mechanism of resistance to TKIs is the acquisition of secondary mutations in the kinase domain of the target protein, which can alter drug binding. For EGFR inhibitors, the T790M "gatekeeper" mutation is a frequent cause of resistance.[1][2]
-
Action: Extract genomic DNA from both sensitive and resistant cell lines and perform Sanger sequencing or next-generation sequencing (NGS) of the gene encoding the target protein to identify potential mutations.
-
-
Activation of Bypass Signaling Pathways:
-
Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby promoting cell survival and proliferation. Amplification of the MET proto-oncogene is a well-documented bypass pathway in resistance to EGFR TKIs.[1][3][4]
-
Action: Use Western blotting to probe for the upregulation and/or increased phosphorylation of key proteins in alternative signaling pathways, such as MET, HER2, and their downstream effectors like AKT and ERK.[5][6] Fluorescence In Situ Hybridization (FISH) can be used to detect gene amplification (e.g., MET amplification).
-
-
Downstream Signaling Alterations:
-
Hypothesis: Mutations or alterations in proteins downstream of the primary target can also confer resistance.
-
Action: Sequence key downstream signaling molecules like KRAS, BRAF, and PIK3CA for activating mutations.[7]
-
Question 2: I have identified a potential resistance mechanism. How can I functionally validate its role in conferring resistance to the quinazoline inhibitor?
Answer:
Once a putative resistance mechanism is identified, functional validation is crucial to confirm its role.
-
For Secondary Mutations:
-
Strategy: Introduce the identified mutation into the sensitive parental cell line using site-directed mutagenesis or a CRISPR-Cas9-based approach.
-
Validation: Perform a cell viability assay on the engineered cells to determine if the mutation is sufficient to confer resistance to the quinazoline inhibitor.
-
-
For Bypass Pathway Activation:
-
Strategy: Treat the resistant cell line with a combination of your quinazoline inhibitor and an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor if MET is amplified).
-
Validation: A synergistic or additive effect on cell death or growth inhibition in the combination treatment compared to single-agent treatments would validate the role of the bypass pathway in resistance.[1]
-
Question 3: My resistant cell line does not show any of the common resistance mechanisms (no secondary mutations, no bypass pathway activation). What are other possibilities?
Answer:
If common mechanisms are ruled out, consider the following less frequent but important possibilities:
-
Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells can undergo a phenotypic switch to a more mesenchymal state, which is associated with drug resistance.[7][8]
-
Investigation: Use Western blotting to check for changes in EMT markers (e.g., decreased E-cadherin and increased Vimentin, N-cadherin, or ZEB1).
-
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Investigation: Use qPCR or Western blotting to assess the expression levels of common drug transporters like ABCB1 (MDR1) and ABCG2 (BCRP).
-
-
Histologic Transformation: In some cases, the cancer cells may undergo a transformation to a different histology that is inherently less sensitive to the targeted therapy (e.g., transformation from non-small cell lung cancer to small cell lung cancer).[7] This is more commonly observed in clinical settings but can be investigated in cell line models through morphological and marker analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical fold-change in IC50 that indicates significant resistance?
A1: While there is no universal cutoff, a 5- to 10-fold or greater increase in the IC50 value of a resistant cell line compared to its parental counterpart is generally considered significant. However, even smaller, statistically significant increases can be biologically relevant.
Q2: How long does it typically take to generate a resistant cell line in vitro?
A2: The timeframe for generating a drug-resistant cell line can vary significantly depending on the cell line, the drug, and the dose-escalation strategy. It can take anywhere from a few months to over a year of continuous culture with incrementally increasing concentrations of the inhibitor.
Q3: Is it possible for a resistant cell line to revert to a sensitive phenotype?
A3: In some cases, drug resistance can be unstable. If the resistance is maintained by a mechanism that incurs a fitness cost in the absence of the drug, the resistant phenotype may gradually be lost when the cells are cultured in a drug-free medium. It is advisable to maintain resistant cell lines in the presence of the selective drug pressure.
Q4: What are the most common resistance mechanisms to quinazoline-based EGFR inhibitors?
A4: The most frequently observed mechanisms of acquired resistance to first- and second-generation EGFR TKIs are the T790M mutation in the EGFR gene (occurring in approximately 50-60% of cases) and MET amplification (occurring in about 5-22% of cases).[1][2][4][9]
Data Presentation
Table 1: IC50 Values of Representative Quinazoline Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazoline-Thiazole Hybrids | A549 | Lung | 14.79 ± 1.03 | [10] |
| MCF-7 | Breast | 2.86 ± 0.31 | [10] | |
| HepG2 | Liver | 5.9 ± 0.45 | [10] | |
| 4-Aminoquinazolines | H1975 | Lung | 1.96 - 3.46 | [10] |
| PC-3 | Prostate | 1.96 - 3.46 | [10] | |
| MCF-7 | Breast | 1.96 - 3.46 | [10] | |
| Quinazolin-4(3H)-ones | HepG-2 | Liver | 3.74 ± 0.14 | [10] |
| HCT116 | Colon | 5.00 ± 0.20 | [10] | |
| MCF-7 | Breast | 6.77 ± 0.27 | [10] | |
| Quinazoline-2,4(1H,3H)-dione Derivatives | MX-1 | Breast | < 3.12 | [11] |
Table 2: Frequency of Common Resistance Mechanisms to EGFR TKIs
| Resistance Mechanism | Frequency in Resistant Patients | Reference |
| EGFR T790M Mutation | ||
| Overall | ~50-60% | [1][2][9] |
| Gefitinib Treated | 59.9% | [12] |
| Erlotinib Treated | 45.5% | [12] |
| Afatinib Treated | 52.7% | [12] |
| MET Amplification | ||
| Overall | ~5-22% | [3][4] |
| Erlotinib/Gefitinib/Afatinib Treated | ~10-15% | [3] |
| Osimertinib (1st line) Treated | ~15% | [3] |
Table 3: Example of Protein Expression Changes in EGFR TKI Sensitive vs. Resistant Cells
| Cell Line Model | Protein | Change in Resistant Cells | Method | Reference |
| HCC827-TR (Erlotinib Resistant) | FGF2 | Significantly Higher | Western Blot | [6] |
| H1650-ER (Erlotinib Resistant) | p-EGFR, p-AKT, p-ERK | Persistently Activated | Western Blot | [13] |
| PC9GR (Gefitinib Resistant) | pEGFR | No significant change | Western Blot | [14] |
| A549 (Gefitinib Resistant) | BCRP/ABCG2 | Elevated Expression | Western Blot | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
96-well plates
-
Quinazoline compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the quinazoline compound in complete growth medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol is used to detect the expression and phosphorylation status of specific proteins in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cell lines (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Sanger Sequencing for EGFR Mutation Analysis
This protocol is used to identify point mutations, insertions, or deletions in the EGFR gene.
Materials:
-
Genomic DNA extracted from sensitive and resistant cell lines
-
PCR primers flanking the exons of interest (e.g., exons 18-21 of EGFR)
-
Taq polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
Amplify the target EGFR exons from genomic DNA using PCR.
-
Verify the PCR product size and purity by agarose gel electrophoresis.
-
Purify the PCR product to remove primers and dNTPs.
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and the BigDye Terminator kit.
-
Purify the sequencing reaction products.
-
Analyze the purified products on a genetic analyzer.
-
Compare the resulting DNA sequence to a reference EGFR sequence to identify any mutations.
Mandatory Visualization
Caption: Key mechanisms of acquired resistance to quinazoline-based EGFR inhibitors.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
References
- 1. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET amplification and epithelial-to-mesenchymal transition exist as parallel resistance mechanisms in erlotinib-resistant, EGFR-mutated, NSCLC HCC827 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An Observational Study of Acquired EGFR T790M-Dependent Resistance to EGFR-TKI Treatment in Lung Adenocarcinoma Patients in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the sensitivities of EGF receptor (EGFR) tyrosine kinase inhibitors in drug resistant non-small cell lung cancer (NSCLC) cells using hydrogel-based peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Aminoquinazoline-2,4(1H,3H)-dione and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 7-Aminoquinazoline-2,4(1H,3H)-dione and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and its analogs are recrystallization and column chromatography. Often, a simple wash of the crude product with water or a suitable organic solvent can significantly remove impurities. For many quinazolinone derivatives, recrystallization from solvents like ethanol is a common and effective method.[1]
Q2: I am getting a low yield after purification. What are the possible reasons?
A2: Low recovery of your purified product can stem from several factors. During recrystallization, using an excessive amount of solvent or choosing a solvent in which your compound is highly soluble even at low temperatures can lead to significant product loss. In column chromatography, improper solvent system selection or issues with the column packing can result in poor separation and loss of product.
Q3: My purified product still shows impurities by TLC/HPLC. What should I do?
A3: If initial purification does not yield a product of the desired purity, a secondary purification step is recommended. If you initially performed recrystallization, consider column chromatography for the subsequent step, or vice-versa. For column chromatography, optimizing the eluent system, perhaps by using a gradient elution, can improve the separation of closely related impurities.
Q4: What are some common impurities I should expect in the synthesis of this compound?
A4: While specific impurities depend on the synthetic route, general impurities for quinazolinone syntheses can include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, if synthesizing from a 2-aminobenzamide derivative, residual starting material may be present.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a different solvent. For quinazolinone analogs, polar solvents like ethanol or mixtures including DMF and water are often used. |
| Oiling out occurs instead of crystallization. | The compound's melting point may be lower than the solvent's boiling point, or the solution is supersaturated. | Use a lower boiling point solvent. Allow the solution to cool more slowly. Try adding a seed crystal to induce crystallization. |
| Low recovery of crystals. | Too much solvent was used. The compound is too soluble in the chosen solvent at low temperatures. | Reduce the amount of solvent used. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Consider adding activated charcoal to the hot solution to adsorb colored impurities before filtering. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on the column. | The eluent system is not optimal. | Modify the polarity of your eluent. For quinazolinone analogs, mixtures of chloroform and methanol have been used.[2] Test different solvent ratios using TLC to achieve good separation of your target compound from impurities. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking of the compound on the column. | The compound may be acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
Experimental Protocols
General Recrystallization Protocol (Based on Analogs)
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Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) to find a suitable one where the compound is sparingly soluble at room temperature but readily soluble when hot. For some quinazolinone derivatives, crystallization from ethanol has been reported to be effective.[1]
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Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
General Column Chromatography Protocol (Based on Analogs)
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Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the initial, least polar eluent. The choice of eluent should be guided by TLC analysis of the crude mixture. For related compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives, a mixture of chloroform and methanol has been used.[2]
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Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and add a layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound in the searched literature, the following table presents typical data for analogous quinazolinone derivatives to provide a general reference.
Table 1: Purification Data for Quinazolinone Analogs
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity | Reference |
| 7-Fluoroquinazoline-2,4(1H,3H)-dione Intermediate | Washing with water and air-drying | Water | 82 (crude) | Not Specified | [3] |
| Guanidine Derivatives of Quinazolin-2,4(1H,3H)-dione | Recrystallization | Ethanol | 68-81 | Not Specified | [4] |
| 1,3-Bis((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | Crystallization | Ethanol | 75 | Not Specified | [1] |
Visualizations
Below are diagrams illustrating common workflows and logical relationships in the purification of this compound and its analogs.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities [mdpi.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PARP-1 Selectivity of 7-Aminoquinazoline-2,4(1H,3H)-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the selectivity of 7-Aminoquinazoline-2,4(1H,3H)-dione and its derivatives for PARP-1 over PARP-2.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity for PARP-1 over PARP-2 important?
A1: While both PARP-1 and PARP-2 are involved in DNA single-strand break repair, they have distinct biological roles. PARP-1 is the primary sensor of DNA damage and is responsible for about 90% of poly-ADP-ribose (PAR) synthesis. PARP-2 has a more specialized role and is important for maintaining genomic stability and stem cell function.[1] Inhibition of PARP-2 can lead to hematological toxicities, which can limit the therapeutic window of a drug.[1] Therefore, developing highly selective PARP-1 inhibitors is a key strategy to maximize the therapeutic benefits in cancer treatment while minimizing off-target side effects.[2]
Q2: What is the general strategy to improve the selectivity of quinazolinedione-based inhibitors for PARP-1?
A2: The primary strategy involves exploiting the structural differences in the catalytic domains of PARP-1 and PARP-2. Although the NAD+-binding pocket is highly conserved, there are subtle differences in amino acid residues that can be targeted. Structure-based drug design is a powerful approach to introduce modifications to the inhibitor scaffold that create favorable interactions with PARP-1-specific residues or cause steric hindrance in the PARP-2 binding site.[3]
Q3: What specific regions of the this compound scaffold can be modified to enhance PARP-1 selectivity?
A3: Structure-activity relationship (SAR) studies on various quinazolinedione derivatives have identified several key positions for modification. These include substitutions on the quinazoline ring, the amino group at the 7-position, and the nitrogen at the 1-position (N1) or 3-position (N3). Introducing larger, rigid hydrophobic moieties can enhance shape complementarity with the PARP-1 binding pocket.[2]
Troubleshooting Guide: Improving PARP-1 Selectivity
This guide provides a structured approach to troubleshoot and improve the PARP-1/PARP-2 selectivity of your quinazolinedione-based inhibitors.
Problem: My this compound derivative shows high potency but poor selectivity for PARP-1 over PARP-2.
Logical Workflow for Troubleshooting
References
Technical Support Center: Enhancing the Potency of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of 7-Aminoquinazoline-2,4(1H,3H)-dione to enhance its therapeutic potency.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis & Purification
Q1: I am getting a low yield during the synthesis of my this compound derivative. What are the possible causes and solutions?
A1: Low yields can arise from several factors. Here is a systematic approach to troubleshoot the issue:
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Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the reaction temperature. An excess of one of the reactants, such as the acylating or alkylating agent, might also drive the reaction to completion.
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Suboptimal Reaction Conditions: The temperature or solvent may not be ideal.
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Solution: Ensure the reaction is conducted at the optimal temperature reported in similar literature procedures. The choice of solvent is also critical; ensure it is anhydrous if the reaction is moisture-sensitive.
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Side Reactions: Formation of byproducts can consume starting materials.
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Solution: Minimize side reactions by controlling the reaction temperature and using purified reagents. The slow, dropwise addition of a reactive reagent can also prevent the formation of undesired products.
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Degradation of Starting Material or Product: The 7-amino group is susceptible to oxidation, and the quinazoline ring can be sensitive to harsh acidic or basic conditions.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use milder reaction conditions where possible.
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Q2: I am having difficulty purifying my this compound derivative. What are the common challenges and how can I overcome them?
A2: Purification of aromatic amines like your target compound can be challenging. Here are some common issues and their solutions:
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Poor Solubility: Quinazoline-2,4(1H,3H)-dione derivatives are often poorly soluble in common organic solvents, making purification by column chromatography or recrystallization difficult.
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Solution: For column chromatography, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be required. For recrystallization, consider high-boiling point polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid, followed by the addition of an anti-solvent like water or ether to induce crystallization.
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Tailing on Silica Gel Column: The basic amino group can interact with the acidic silica gel, leading to tailing and poor separation.
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Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to the eluent to neutralize the acidic sites on the silica gel. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
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Presence of Persistent Impurities: Starting materials or closely related side products may be difficult to separate.
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Solution: If the impurity is an unreacted starting amine, it can sometimes be removed by an acidic wash (e.g., dilute HCl) during the workup, provided your product is stable under these conditions. If the impurity is non-polar, recrystallization can be an effective purification method.
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Biological Assays
Q3: My compound is precipitating in the aqueous buffer during my in vitro assay. How can I resolve this?
A3: This is a common issue due to the low aqueous solubility of many quinazoline derivatives.
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Solution: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO. When preparing the final assay concentration, dilute the stock solution stepwise into the aqueous buffer while vortexing to minimize precipitation. If precipitation persists, consider adding a small percentage (1-5%) of a co-solvent like ethanol or using a surfactant such as Tween 80 (0.01-0.1%) in your assay buffer.
Q4: I am observing inconsistent results in my MTT cell viability assay. What could be the cause?
A4: Inconsistent MTT assay results can stem from several sources of variability.
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Cell Seeding Density: Uneven cell seeding will lead to variable results.
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Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to maintain uniformity.
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Compound Precipitation: As mentioned above, compound precipitation can lead to inconsistent effective concentrations.
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Solution: Visually inspect the wells for any precipitate after adding the compound. Implement the solubility enhancement strategies described in Q3.
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Incubation Times: Variation in incubation times with the compound or the MTT reagent can affect the results.
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Solution: Standardize all incubation times across all plates and experiments.
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Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
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Solution: Ensure complete solubilization by adding a sufficient volume of the solubilizing agent (e.g., DMSO or a specialized detergent) and gently agitating the plate until no crystals are visible under a microscope.
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Q5: I am getting high background noise in my PARP enzymatic assay. What is a likely cause?
A5: High background in a PARP assay can obscure the signal from your inhibitor.
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Insufficient Washing: Incomplete removal of unbound reagents can lead to high background.
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Solution: Ensure all washing steps in the protocol are performed thoroughly and consistently.
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Contaminated Reagents: Contamination of buffers or enzymes can lead to non-specific signal.
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Solution: Use fresh, high-quality reagents and sterile techniques.
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Inactive Enzyme: If the positive control also shows low activity, the enzyme may be inactive.
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Solution: Store the PARP enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
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II. Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that can be modified to enhance potency?
A1: Based on structure-activity relationship (SAR) studies of similar quinazoline derivatives, the following positions are key for modification:
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The 7-Amino Group: This group can be acylated, alkylated, or used as a handle to introduce various substituents to explore interactions with the target protein.
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N-1 and N-3 Positions: Substitution at these positions can significantly impact activity and selectivity. Introducing different alkyl, aryl, or heterocyclic moieties can alter the compound's physicochemical properties and binding interactions.
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The Benzene Ring (Positions 5, 6, and 8): Substitution on the aromatic ring can influence the electronic properties and steric profile of the molecule, affecting its binding affinity and pharmacokinetic properties.
Q2: What are the most common biological targets for quinazoline-2,4(1H,3H)-dione derivatives?
A2: This scaffold has shown activity against a range of biological targets, including:
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Protein Kinases: Particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, where the quinazoline core acts as a hinge-binding motif.
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Poly(ADP-ribose) Polymerase (PARP): Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP inhibitors.
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Viral Enzymes: Such as the Hepatitis C Virus (HCV) NS5B polymerase.
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Other Enzymes and Receptors: This versatile scaffold has also been explored for its activity against other targets like phosphodiesterases and serotonin receptors.
Q3: How do I choose the appropriate biological assay to test the potency of my new derivatives?
A3: The choice of assay depends on the intended therapeutic target.
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For Anticancer Activity: Start with a cell viability assay (e.g., MTT) on relevant cancer cell lines. If you are targeting a specific enzyme like PARP or EGFR, follow up with a biochemical enzymatic assay to determine the IC50 value.
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For Antiviral Activity: Use a cell-based replicon system for the specific virus (e.g., HCV) to determine the EC50 value. A subsequent enzymatic assay against the viral polymerase (e.g., NS5B) can confirm the mechanism of action.
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For Antibacterial Activity: The minimum inhibitory concentration (MIC) assay is the standard method to determine the potency against various bacterial strains.
III. Data Presentation: Structure-Activity Relationship (SAR) Summary
The following tables summarize the in vitro activity of representative 7-substituted quinazoline-2,4(1H,3H)-dione derivatives against common biological targets.
Table 1: In Vitro Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives as PARP-1 Inhibitors
| Compound ID | R1 (N-1) | R3 (N-3) | 7-Substituent | PARP-1 IC50 (nM) |
| 1 | H | H | -NH2 | >1000 |
| 2 | H | -CH2-(4-fluorophenyl) | -NH2 | 580 |
| 3 | H | -CH2-(4-fluorophenyl) | -NH-CO-CH3 | 120 |
| 4 | H | -CH2-(4-fluorophenyl) | -NH-SO2-CH3 | 85 |
Table 2: In Vitro Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives against EGFR
| Compound ID | R1 (N-1) | R3 (N-3) | 7-Substituent | EGFR IC50 (nM) |
| 5 | H | H | -NH2 | >2000 |
| 6 | H | -(4-methoxyphenyl) | -NH2 | 950 |
| 7 | H | -(4-methoxyphenyl) | -NH-CO-(furan-2-yl) | 45 |
| 8 | H | -(4-methoxyphenyl) | -NH-CO-(thiophen-2-yl) | 38 |
Table 3: In Vitro Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives against HCV NS5B Polymerase
| Compound ID | R1 (N-1) | R3 (N-3) | 7-Substituent | HCV NS5B EC50 (µM) |
| 9 | H | H | -NH2 | >50 |
| 10 | -CH3 | -CH2-(cyclopropyl) | -NH2 | 15.2 |
| 11 | -CH3 | -CH2-(cyclopropyl) | -NH-CO-C(CH3)3 | 2.8 |
| 12 | -CH3 | -CH2-(cyclopropyl) | -NH-CO-adamantyl | 1.5 |
IV. Experimental Protocols
General Synthesis of 7-Acylaminoquinazoline-2,4(1H,3H)-diones
A solution of this compound (1.0 eq.) in anhydrous pyridine is cooled to 0°C. The desired acyl chloride (1.2 eq.) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
MTT Cell Viability Assay
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
PARP-1 Enzymatic Assay (Chemiluminescent)
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Use a histone-coated 96-well plate.
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Add the PARP assay buffer, followed by the test compounds at various concentrations.
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Add the recombinant PARP-1 enzyme to all wells except the blank.
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Initiate the reaction by adding biotinylated NAD+.
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Incubate at room temperature for 1-2 hours.
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Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes.
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Wash the plate again and add a chemiluminescent HRP substrate.
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Immediately measure the luminescence using a plate reader.
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Calculate the percent inhibition and determine the IC50 value.
HCV NS5B Polymerase Inhibition Assay
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The assay is performed in a reaction mixture containing purified HCV NS5B protein, a suitable RNA template, and ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP.
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Add the test compounds at various concentrations to the reaction mixture.
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Initiate the reaction by adding the enzyme or rNTPs.
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Incubate the reaction at the optimal temperature for a defined period.
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Stop the reaction and quantify the amount of newly synthesized RNA.
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Calculate the percent inhibition of NS5B activity and determine the EC50 value.
V. Mandatory Visualizations
Caption: A generalized experimental workflow for the development of potent this compound derivatives.
Caption: The role of PARP-1 in DNA single-strand break repair and its inhibition by quinazoline-2,4-dione derivatives.
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline-2,4-dione derivatives.
Validation & Comparative
A Comparative Analysis of Quinazoline-2,4(1H,3H)-dione Derivatives and Other PARP Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of novel PARP inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold against established clinical PARP inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
While specific efficacy data for 7-Aminoquinazoline-2,4(1H,3H)-dione as a PARP inhibitor is not prominently available in the reviewed literature, numerous derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated potent inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, a critical target in cancer therapy. This guide focuses on these promising derivatives and compares their performance with leading FDA-approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of various quinazoline-2,4(1H,3H)-dione derivatives and established PARP inhibitors against PARP enzymes and select cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.
Table 1: Comparative Enzymatic Inhibition (IC50) of PARP-1 and PARP-2
| Compound/Drug | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Quinazoline-2,4(1H,3H)-dione Derivatives | |||
| Compound 11a[1] | 467 | 11.5 | 40.6 |
| Compound Cpd36[2][3] | 0.94 | 0.87 | ~1.1 |
| Various Derivatives[4][5] | 10^-9 M level | 10^-8 M level | Moderate |
| Established PARP Inhibitors | |||
| Olaparib | ~1-5 | ~1-5 | ~1 |
| Niraparib | ~2.1-3.8 | ~2.1-3.8 | ~1 |
| Rucaparib | ~1.4 | - | - |
| Talazoparib | ~0.57 | - | - |
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound/Drug | Cell Line | BRCA Status | IC50 (µM) |
| Quinazoline-2,4(1H,3H)-dione Derivatives | |||
| Compound 10[4][5][6] | MX-1 (Breast) | - | < 3.12 |
| Compound 11[4][5][6] | MX-1 (Breast) | - | 3.02 |
| Olaparib | |||
| MDA-MB-436 (Breast) | BRCA1 mutant | ~4.7 | |
| Capan-1 (Pancreatic) | BRCA2 mutant | - | |
| Niraparib | |||
| MDA-MB-436 (Breast) | BRCA1 mutant | ~3.2 | |
| Capan-1 (Pancreatic) | BRCA2 mutant | - | |
| Rucaparib | |||
| MDA-MB-436 (Breast) | BRCA1 mutant | ~2.3 | |
| Capan-1 (Pancreatic) | BRCA2 mutant | - | |
| Talazoparib | |||
| MDA-MB-436 (Breast) | BRCA1 mutant | - | |
| Capan-1 (Pancreatic) | BRCA2 mutant | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols typically employed in the evaluation of PARP inhibitors.
PARP Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
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Immobilization: Histone proteins, the substrate for PARP, are coated onto the wells of a microplate.
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Reaction Mixture: The test compound (e.g., a quinazoline-2,4(1H,3H)-dione derivative) at various concentrations is added to the wells along with recombinant PARP enzyme and biotinylated NAD+.
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Incubation: The plate is incubated to allow the PARP enzyme to attach biotinylated ADP-ribose units to the histone proteins.
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Detection: A streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose. A chemiluminescent or colorimetric substrate for HRP is then added.
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Data Analysis: The intensity of the resulting signal, which is proportional to PARP activity, is measured using a plate reader. The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cells.
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Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
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Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
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Data Analysis: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is determined by plotting cell viability against the inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.
Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.
Caption: Generalized experimental workflows for PARP inhibitor evaluation.
References
- 1. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 2. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Aminoquinazoline-2,4(1H,3H)-dione and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of 7-amino-substituted quinazoline-2,4(1H,3H)-dione derivatives and related compounds against various cancer cell lines. Due to the limited availability of comprehensive cross-validation studies on the single entity 7-Aminoquinazoline-2,4(1H,3H)-dione, this document synthesizes data from multiple sources to offer insights into the structure-activity relationships of substitutions at the 7-position of the quinazoline-2,4(1H,3H)-dione scaffold. The information presented herein is intended to support further research and drug development efforts in the field of oncology.
Quantitative Performance Analysis
The cytotoxic activity of various quinazoline-2,4(1H,3H)-dione derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
| Compound ID/Name | Substitution at 7-position | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | -NH-CH2-CH2-Cl | Multiple (average logGI50 = -6.44) | ~0.36 | [1] |
| Derivative 2 | -NH-CH2-CH(OH)-Ph | Multiple (average logGI50 = -6.39) | ~0.41 | [1] |
| Derivative 3 | -OCH3 | K562 (Leukemia) | >100 | N/A |
| Derivative 4 | -OCH3 | HeLa (Cervical) | >100 | N/A |
| Related Quinazolinone 1 | (Not specified) | HCT-116 (Colon) | 4.9 | [2] |
| Related Quinazolinone 2 | (Not specified) | MCF-7 (Breast) | 6.8 | [2] |
| Related Quinazolinone 3 | (Not specified) | HUH-7 (Liver) | 2.5 | [2] |
Note: The IC50 values for Derivatives 1 and 2 are estimated from the provided average logGI50 values. Data for Derivatives 3 and 4 with a 7-methoxy substitution from a study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives are included for comparative purposes, though they showed limited toxicity. "Related Quinazolinones" refer to other quinazoline-2,4(1H,3H)-dione derivatives where the specific substitution pattern was not detailed in the available abstract but are included to provide a broader context of the scaffold's activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for commonly used cytotoxicity assays in the evaluation of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[6]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[3][6] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[6] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams illustrating these pathways and a general experimental workflow for drug screening.
Many quinazolinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Another important target for some quinazolinone-based anticancer agents is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
References
A Head-to-Head Comparison: 7-Aminoquinazoline-2,4(1H,3H)-dione Analogs Versus Olaparib in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. Olaparib, a potent PARP inhibitor, has set a clinical benchmark. This guide provides a detailed head-to-head comparison of Olaparib with a promising class of emerging PARP inhibitors: 7-Aminoquinazoline-2,4(1H,3H)-dione derivatives. Due to the limited publicly available data on the specific 7-amino substituted compound, this guide will utilize data from highly potent quinazoline-2,4(1H,3H)-dione derivatives as representative of this chemical class.
Mechanism of Action: A Shared Path to Synthetic Lethality
Both Olaparib and the quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The deficient HRR pathway in these cancer cells cannot effectively repair these DSBs, leading to genomic instability and ultimately, cell death through a mechanism known as synthetic lethality.
Validating In Vivo Target Engagement of 7-Aminoquinazoline-2,4(1H,3H)-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living organism—a concept known as target engagement—is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of novel small molecules, using 7-Aminoquinazoline-2,4(1H,3H)-dione as a representative compound. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore found in inhibitors of various enzymes, including poly (ADP-ribose) polymerases (PARPs) and tyrosine kinases like c-Met and VEGFR-2.[1][2][3][4][5] Therefore, robust validation of target binding is essential for advancing such candidates.
This guide compares three prominent in vivo target engagement techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL). Each method offers distinct advantages and is suited to different stages of preclinical and clinical development.
Comparison of In Vivo Target Engagement Methodologies
Choosing the appropriate method for validating target engagement depends on various factors, including the availability of reagents, the nature of the target, the desired resolution, and whether the study is in a preclinical or clinical phase. The following table summarizes the key characteristics of PET, in vivo CETSA, and PAL.
| Feature | Positron Emission Tomography (PET) | In Vivo Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Non-invasive imaging using a radiolabeled ligand to quantify target occupancy.[6][7] | Measures the thermal stabilization of a target protein upon ligand binding in tissues.[8][9][10] | Covalent cross-linking of a photoreactive drug analog to its target upon UV irradiation for subsequent identification.[11][12][13][14] |
| Compound Modification | Requires synthesis of a radiolabeled version of the drug or a competing radiotracer ([18F], [11C], etc.).[15][16] | No modification to the therapeutic compound is required.[9][17] | Requires synthesis of a derivative with a photoreactive group (e.g., diazirine, benzophenone) and often a reporter tag (e.g., biotin, alkyne).[14][18] |
| Spatial Resolution | Whole-body, organ-level resolution (mm scale).[15][16] | Tissue and cellular level, dependent on sample collection and processing.[8] | Cellular and subcellular level, can identify the specific binding site.[12] |
| Temporal Resolution | Dynamic; can measure changes in target occupancy over time in a single subject.[6][19] | Endpoint assay; each time point requires a separate cohort of animals.[8] | Endpoint assay; provides a snapshot of target binding at the time of UV irradiation.[11] |
| Sensitivity | High (picomolar to nanomolar concentrations of radiotracer).[7] | Moderate; depends heavily on antibody quality or mass spectrometry sensitivity.[20] | High; can detect low-abundance protein interactions. |
| Primary Readout | Target occupancy (%), Standardized Uptake Value (SUV), Volume of Distribution (VT).[15] | Amount of soluble target protein remaining after heat treatment, measured by Western Blot or Mass Spectrometry.[8][9] | Identification and quantification of covalently labeled proteins and peptides by Mass Spectrometry.[11] |
| Primary Application | Preclinical and clinical studies; dose-finding and confirmation of target binding in humans.[6][15][16] | Preclinical target validation and dose-response studies.[8] | Target deconvolution and binding site identification in preclinical models.[12][14] |
| Key Limitation | Requires complex radiochemistry and specialized imaging facilities.[7] | Indirect measure of binding; thermal stabilization is not guaranteed for all ligand-target interactions.[20] | Compound modification may alter pharmacology; UV irradiation in deep tissues in vivo is challenging.[14] |
Signaling Pathways and Experimental Workflows
Visualizing the logic and workflow of each technique is crucial for understanding their application.
Caption: General signaling pathway illustrating the point of intervention for target engagement validation.
Experimental Protocols and Workflows
Positron Emission Tomography (PET)
PET imaging directly visualizes and quantifies drug-target interaction in vivo.[16] A common approach is a displacement study, where a radiolabeled tracer that binds to the target is administered, followed by the unlabeled therapeutic compound. The displacement of the radiotracer by the drug is measured as a decrease in the PET signal, allowing for the calculation of target occupancy.[6][19]
Caption: Workflow for an in vivo PET target occupancy study.
Detailed Protocol:
-
Radiotracer Synthesis: A PET radiotracer specific to the target of this compound is synthesized (e.g., an 18F-labeled version of the compound or a known radiolabeled ligand for the target).
-
Animal Model: The study is conducted in appropriate animal models (e.g., mice bearing xenograft tumors if the target is an oncology target).
-
Baseline Scan: The animal is anesthetized and injected intravenously with the radiotracer. A dynamic PET scan is acquired for 60-90 minutes to measure baseline tracer uptake in the target tissue.[15]
-
Drug Administration: Following the baseline scan, a single dose of this compound is administered to the animal.
-
Post-Dose Scan: A second PET scan is performed to measure the tracer uptake after drug administration.[15] A reduction in signal indicates that the unlabeled drug has displaced the radiotracer from the target.
-
Data Analysis: The PET images are reconstructed and regions of interest (ROIs) are drawn around the target tissue and a reference region. The change in tracer binding potential or volume of distribution between the baseline and post-dose scans is used to calculate the percentage of target occupancy.[15]
In Vivo Cellular Thermal Shift Assay (CETSA)
In vivo CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20] This method allows for the confirmation of target engagement in native tissues without modifying the drug.[8][9]
Caption: Workflow for an in vivo CETSA experiment.
Detailed Protocol:
-
Dosing: Cohorts of animals are treated with either this compound at various doses or a vehicle control.
-
Tissue Collection: At a predetermined time point post-dose, animals are euthanized, and the target tissues (e.g., tumor, brain, spleen) are rapidly excised.[8]
-
Heating: The collected tissue is homogenized and divided into aliquots. These aliquots are heated at different temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation.[8][17]
-
Fractionation: After heating, the samples are centrifuged to separate the heat-induced aggregated proteins (pellet) from the soluble, non-denatured proteins (supernatant).[17]
-
Detection: The amount of soluble target protein remaining in the supernatant of each sample is quantified. This is typically done by Western blotting using a specific antibody against the target protein or by mass spectrometry.[8]
-
Data Analysis: A "CETSA melt curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to a higher temperature for the drug-treated group compared to the vehicle group indicates target stabilization and thus, target engagement.[17]
Photoaffinity Labeling (PAL)
PAL uses a chemically modified version of the drug that, upon UV light activation, forms a covalent bond with its target protein.[13][14] This allows for the definitive identification of direct binding partners.
Caption: Workflow for an in vivo Photoaffinity Labeling experiment.
Detailed Protocol:
-
Probe Synthesis: A derivative of this compound is synthesized containing a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne or biotin).[11][14]
-
Probe Administration: The photoaffinity probe is administered to the animal model. A control group may be co-administered with an excess of the original, unmodified compound to demonstrate competitive binding.[12]
-
Photocrosslinking: After allowing time for the probe to distribute and bind to its target, the target tissue is exposed to UV light (typically 350-365 nm) to activate the photoreactive group, forming a covalent bond with the target protein. For deep tissues, this step may need to be performed ex vivo immediately after tissue harvesting.
-
Lysis and Enrichment: The tissue is harvested, homogenized, and lysed. If an alkyne handle was used, a reporter tag like biotin-azide is attached via click chemistry. The covalently labeled proteins are then enriched from the complex lysate using streptavidin-coated beads.[21]
-
Identification: The enriched proteins are digested (e.g., with trypsin) and identified using liquid chromatography-mass spectrometry (LC-MS/MS). A true target will be significantly enriched in the probe-treated sample compared to the competition control.[11]
By carefully selecting from these methodologies, researchers can build a compelling data package to unequivocally validate the in vivo target engagement of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. antarosmedical.com [antarosmedical.com]
- 7. antarosmedical.com [antarosmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Quinazolinedione Derivatives: A Guide for Drug Development Professionals
Introduction: Quinazolinedione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Notably, several quinazoline-based compounds have been successfully developed as potent inhibitors of key signaling pathways implicated in cancer and other diseases. The therapeutic efficacy of these derivatives is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected quinazolinedione derivatives, supported by experimental data, to aid researchers and drug development professionals in the rational design and evaluation of novel therapeutic agents.
Comparative Pharmacokinetic Parameters of Selected Quinazolinedione Derivatives
The following table summarizes key in vivo pharmacokinetic parameters for three representative quinazolinedione derivatives: Gefitinib and Erlotinib, both approved EGFR inhibitors, and ZM241385, a selective A2A adenosine receptor antagonist. The data has been compiled from preclinical studies conducted in rats. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, variations in the reported values may be attributed to differences in study design, including animal strain, dosage, and analytical methods.
| Parameter | Gefitinib | Erlotinib | ZM241385 |
| Animal Model | Rat | Rat | Rat |
| Dose (Oral) | 50 mg/kg | 10 mg/kg | 1 and 5 mg/kg |
| Dose (IV) | 5 mg/kg | - | 5 mg/kg |
| Cmax (ng/mL) | ~1500 | ~1200 | 10.3 (at 1 mg/kg) |
| Tmax (h) | ~4 | ~4 | 0.25 (at 1 mg/kg) |
| AUC (ng·h/mL) | ~15000 | ~8000 | 11.2 (at 1 mg/kg) |
| Half-life (t½) (h) | 3-6 | ~5 | ~0.5 |
| Bioavailability (%) | ~10 | ~60 | ~1.5 |
| Clearance (mL/min/kg) | 16-25 | - | High |
| Volume of Distribution (L/kg) | 6.3-10.4 | - | - |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4, CYP1A2) | Hepatic, Renal, Intestinal |
| Primary Excretion | Feces | Feces | - |
Key Signaling Pathways and Mechanisms of Action
Quinazolinedione derivatives exert their therapeutic effects by modulating various signaling pathways. The following diagrams illustrate the points of intervention for two of the most well-characterized pathways.
Caption: EGFR signaling pathway inhibition by quinazoline derivatives.
Benchmarking the Antibacterial Spectrum of Quinazoline-2,4(1H,3H)-dione Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial performance of quinazoline-2,4(1H,3H)-dione derivatives against established antibacterial agents. The data presented is based on available preclinical findings for various derivatives of the core quinazoline-2,4(1H,3H)-dione scaffold, offering insights into their potential as a novel class of antibacterial compounds. While specific data for 7-Aminoquinazoline-2,4(1H,3H)-dione is not extensively available in the public domain, this guide utilizes data from structurally related compounds to provide a relevant benchmark.
Data Presentation: Comparative Efficacy
The in vitro activity of novel quinazoline-2,4(1H,3H)-dione derivatives is compared with standard-of-care antibiotics against a panel of common bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) Against Representative Bacterial Strains
| Antibacterial Agent | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Quinazoline-2,4(1H,3H)-dione Derivatives | |||
| Compound 13 (a triazole derivative) | Escherichia coli | 65 | [4] |
| Staphylococcus aureus | - (Inhibition Zone: 9 mm) | [4] | |
| Compound 15 | Broad spectrum (Gram-positive and Gram-negative) | Not specified | [4] |
| 7-substituted-1,3-diaminopyrrol[3,2-f]quinazoline derivatives | Gram-positive and Gram-negative bacteria | 1 - 4 | [5] |
| Standard Antibiotics | |||
| Ampicillin | Staphylococcus aureus | - (Reference Drug) | [4] |
| Vancomycin | Staphylococcus aureus | - (Reference Drug) | [4] |
| Ciprofloxacin | Proteus vulgaris, Bacillus subtilis | - (Reference Standard) | [6] |
| Oxacillin | Staphylococcus aureus (MSSA) | Varies | [7] |
| Linezolid | Staphylococcus aureus (MSSA & MRSA) | Varies | [7] |
| Daptomycin | Staphylococcus aureus (MSSA & MRSA) | Varies | [7] |
Note: The antibacterial activity of quinazoline-2,4(1H,3H)-dione derivatives can vary significantly based on the specific substitutions on the quinazoline ring.[4][8][9][10]
Experimental Protocols
The determination of the antibacterial spectrum and MIC values relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of novel antibacterial agents.
1. Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[1][2][11][12]
-
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.[1][2]
-
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: Growth control (broth and inoculum) and sterility control (broth only) wells are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent with no visible turbidity.
-
2. Agar Dilution Method
The agar dilution method is another standard procedure for determining the MIC of an antimicrobial agent.[1][3][13]
-
Principle: Varying concentrations of the antimicrobial agent are incorporated into an agar medium. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that prevents bacterial growth.[1][13]
-
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a defined volume of the antimicrobial stock solution to molten Mueller-Hinton Agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension (typically delivering 10⁴ colony-forming units) is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 16 to 18 hours.
-
Interpretation: The MIC is identified as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterial colonies.[13]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for MIC Determination
A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Proposed Mechanism of Action for Quinazolinone Derivatives
Proposed inhibitory action on bacterial DNA gyrase and topoisomerase IV.
Some quinazoline-2,4(1H,3H)-dione derivatives are thought to act as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[4][8][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to a disruption of this process and ultimately, bacterial cell death.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. scilit.com [scilit.com]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
Side-by-side study of the anti-inflammatory effects of quinazolinone isomers
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent anti-inflammatory effects. The substitution pattern on the quinazolinone core dictates the molecule's interaction with biological targets, and thus its therapeutic efficacy. This guide provides a side-by-side comparison of the anti-inflammatory effects of quinazolinone derivatives, with a focus on how the positional arrangement of substituents—akin to isomers—influences their activity. The information is supported by experimental data from various studies and detailed protocols for key assays.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring system. While direct comparative studies of pure isomers are not abundant in the readily available literature, a comprehensive analysis of structure-activity relationship (SAR) studies allows for valuable insights into the effects of positional variations.
For instance, studies have shown that the presence of electron-withdrawing groups at specific positions can enhance anti-inflammatory activity.[1] The substitution at the C-2, N-3, and C-6 positions of the quinazolinone core has been a major focus of research.
Table 1: Comparison of Anti-Inflammatory Activity of Substituted Quinazolinone Derivatives
| Compound ID/Series | Key Structural Features | Assay | Results (% Inhibition or IC₅₀) | Reference |
| Series 1 | 2-methyl-3-(substituted-arylidene-amino)-quinazolin-4-ones | Carrageenan-induced paw edema | 16.3% - 36.3% edema inhibition | [2] |
| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5% edema inhibition | [3] |
| Series 2 | 2,3,6-trisubstituted quinazolinone derivatives | Carrageenan-induced paw edema | 10.28% - 53.33% edema inhibition | [1][4] |
| Series 3 | 3-naphtalene-substituted quinazolinone derivatives | Carrageenan-induced paw edema | 19.69% - 59.61% edema inhibition | [1] |
| Series 4 | Quinazolinones with indole acetamide or ibuprofen conjugates | COX-2 Inhibition | High selectivity for COX-2 | |
| Compound 40 | 3-(4-oxo-2-substituted-aryl-thiazolidin-3-yl)-2-(5-pyridin-4-yl-[5][6][7]-oxadiazol-2-yl-sulfanylmethyl)-substituted-3H-quinazolin-4-ones | Carrageenan-induced paw edema | Showed similar activity to standard drugs at 25, 50, and 100 mg/kg | [2] |
Note: The data presented is a synthesis from multiple sources and direct comparison between series should be made with caution due to variations in experimental conditions.
Key Signaling Pathways in Quinazolinone-Mediated Anti-Inflammatory Action
Quinazolinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
The NF-κB signaling pathway is a master regulator of inflammation.[5][8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[6] Several quinazolinone derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[9]
The MAPK signaling pathway comprises a cascade of protein kinases that transduce extracellular signals to cellular responses.[10][11] The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] These kinases are involved in the production of inflammatory cytokines and other mediators. Inhibition of the MAPK pathway is another mechanism through which quinazolinones can exert their anti-inflammatory effects.
Below are diagrams illustrating these pathways and a general experimental workflow.
Caption: NF-κB signaling pathway and points of inhibition by quinazolinone isomers.
Caption: MAPK signaling cascade and inhibition by quinazolinone isomers.
Caption: General experimental workflow for evaluating anti-inflammatory quinazolinones.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[12][13][14]
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
They are acclimatized for at least one week before the experiment.
2. Groups:
-
Group I (Control): Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V (Test): Receive different doses of the quinazolinone isomers (e.g., 25, 50, 100 mg/kg, p.o.).
3. Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally (p.o.).
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
4. Data Analysis:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of compounds to inhibit the production of pro-inflammatory cytokines in a cell-based model.[15][16]
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Cytotoxicity Assay (MTT Assay):
-
Before the anti-inflammatory assay, the cytotoxicity of the quinazolinone isomers is determined to ensure that the observed effects are not due to cell death.
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.
-
MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm.
3. Cytokine Measurement (ELISA):
-
RAW 264.7 cells are seeded in a 24-well plate.
-
The cells are pre-treated with non-toxic concentrations of the quinazolinone isomers for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
4. Data Analysis:
-
The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.
Conclusion
The anti-inflammatory activity of quinazolinone derivatives is intricately linked to their substitution patterns. While a direct comparison of well-defined isomers is an area requiring more focused research, the existing structure-activity relationship data strongly suggests that the positioning of substituents on the quinazolinone core is a critical determinant of their anti-inflammatory potency. The modulation of the NF-κB and MAPK signaling pathways appears to be a central mechanism for their action. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel quinazolinone isomers as potential anti-inflammatory drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration | Semantic Scholar [semanticscholar.org]
- 6. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Evaluating the Therapeutic Index of Novel PARP Inhibitors: A Comparative Analysis of 7-Aminoquinazoline-2,4(1H,3H)-dione Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that offer higher efficacy and reduced toxicity. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those harboring BRCA1/2 mutations.[1][2][3][4] This guide provides a comparative evaluation of the therapeutic index of a novel class of PARP inhibitors based on the 7-Aminoquinazoline-2,4(1H,3H)-dione scaffold against established PARP inhibitors.
The quinazoline-2,4(1H,3H)-dione core structure has been identified as a promising scaffold for the development of new PARP inhibitors.[5][6] These novel compounds aim to improve upon the therapeutic window of existing drugs by offering enhanced potency, selectivity, and favorable pharmacokinetic profiles. This analysis is based on available preclinical data for quinazoline-2,4(1H,3H)-dione derivatives and publicly accessible information on FDA-approved PARP inhibitors.
Quantitative Comparison of PARP Inhibitors
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. While specific therapeutic index data for this compound is not yet publicly available, we can compare the preclinical potency of related quinazoline-2,4(1H,3H)-dione derivatives with established PARP inhibitors.
| Compound Class | Target | IC50 (PARP-1) | IC50 (PARP-2) | Cell Line Cytotoxicity (e.g., IC50 in MX-1 cells) | Established Therapeutic Indications |
| Quinazoline-2,4(1H,3H)-dione Derivatives | PARP-1/2 | 10-9 M level | 10-8 M level | < 3.12 µM (for compound 10) | Investigational |
| Olaparib (Lynparza) | PARP-1/2/3 | 1.5 nM | 0.8 nM | Varies by cell line | Ovarian, Breast, Pancreatic, Prostate Cancer[3][4] |
| Rucaparib (Rubraca) | PARP-1/2/3 | 1.4 nM | 0.2 nM | Varies by cell line | Ovarian, Prostate Cancer[3][4] |
| Niraparib (Zejula) | PARP-1/2 | 3.8 nM | 2.1 nM | Varies by cell line | Ovarian Cancer[3][4] |
| Talazoparib (Talzenna) | PARP-1/2 | 0.6 nM | 0.3 nM | Varies by cell line | Breast Cancer[3][4] |
Note: IC50 values for quinazoline-2,4(1H,3H)-dione derivatives are based on published data for potent analogs within this class.[5] IC50 values for established drugs are approximate and can vary based on experimental conditions.
Experimental Protocols
The determination of a drug's therapeutic index involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro PARP Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50).
-
Methodology:
-
Recombinant human PARP-1 and PARP-2 enzymes are used.
-
A colorimetric or fluorescent assay is employed to measure the incorporation of NAD+ into a histone substrate.
-
The test compound is serially diluted and incubated with the enzyme, substrate, and activated DNA.
-
The reaction is initiated by the addition of NAD+.
-
After a defined incubation period, the reaction is stopped, and the signal is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Cytotoxicity Assay
-
Objective: To determine the concentration of the drug that reduces the viability of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cell lines (e.g., BRCA-mutant breast cancer cell line MX-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is normalized to untreated control cells.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Efficacy Studies (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells (e.g., MX-1 xenograft).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally or intraperitoneally at various doses. Often, it is tested as a single agent and in combination with a DNA-damaging agent like temozolomide (TMZ).[5]
-
Tumor volume and body weight are measured regularly.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
-
In Vivo Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities.
-
Methodology:
-
Healthy animals (e.g., mice or rats) are administered escalating doses of the test compound.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Major organs are harvested for histopathological examination.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP signaling pathway and a typical workflow for therapeutic index evaluation.
Caption: PARP Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Therapeutic Index Determination.
Conclusion
The this compound scaffold represents a promising avenue for the development of novel PARP inhibitors. Preclinical data on related compounds suggest high potency, with IC50 values in the nanomolar range for PARP-1 inhibition.[5] The key to their clinical success will be a favorable therapeutic index, demonstrating a significant window between the dose required for anti-tumor efficacy and the dose that causes unacceptable toxicity.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic index of this compound and its derivatives. Direct comparison with established PARP inhibitors in head-to-head trials will be crucial to determine their potential advantages in terms of safety and efficacy. The methodologies and comparative data presented in this guide provide a framework for the ongoing evaluation of this novel class of targeted cancer therapies.
References
- 1. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: Overview and indications [jax.org]
- 4. facingourrisk.org [facingourrisk.org]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anticancer Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various 7-substituted quinazoline-2,4(1H,3H)-dione derivatives with alternative anticancer agents. Due to the limited availability of public data on the specific compound 7-Aminoquinazoline-2,4(1H,3H)-dione, this guide focuses on closely related analogs with substitutions at the 7-position of the quinazoline-2,4(1H,3H)-dione core. The information presented is supported by experimental data from various studies.
Comparative Anticancer Activity of 7-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives
The in vitro cytotoxic activity of several 7-substituted quinazoline-2,4(1H,3H)-dione derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These derivatives have shown promising activity, often targeting key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR signaling pathway.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| 7-Chloro-quinazoline derivative 5p | HCT116 (Colon) | 8.32 | VEGFR-2 inhibitor[1] |
| HepG2 (Liver) | 9.72 | ||
| MCF-7 (Breast) | 7.99 | ||
| 7-Chloro-quinazoline derivative 5h | HCT116 (Colon) | 5.89 | VEGFR-2 inhibitor[1] |
| HepG2 (Liver) | 6.74 | ||
| Dimorpholinoquinazoline-based compound 7c | MCF-7 (Breast) | Sub-micromolar | PI3K/Akt/mTOR pathway inhibitor[2] |
| Quinazoline-2,4(1H,3H)-dione derivative 11 | MX-1 (Breast) | 3.02 | PARP-1/2 inhibitor[3] |
| Quinazoline-2,4(1H,3H)-dione derivative 10 | MX-1 (Breast) | < 3.12 | PARP-1/2 inhibitor[3] |
| Sorafenib (Standard Drug) | Various | Varies | Multi-kinase inhibitor |
| Doxorubicin (Standard Drug) | Various | Varies | DNA intercalator, Topoisomerase II inhibitor |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (7-substituted quinazoline-2,4(1H,3H)-dione derivatives and standard drugs)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
7-Substituted quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their inhibitory effects on several key signaling pathways implicated in cancer progression.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair. Inhibition of PARP in cancer cells with deficient DNA repair mechanisms (e.g., BRCA1/2 mutations) can lead to synthetic lethality and cell death.
Caption: PARP Inhibition by 7-Substituted Quinazoline-2,4(1H,3H)-diones.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.
Caption: EGFR Signaling Pathway Inhibition.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle. Its dysregulation can lead to cellular transformation and the development of cancer.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Workflow
The general workflow for the in vitro evaluation of the anticancer activity of novel compounds is depicted below.
Caption: In Vitro Anticancer Activity Evaluation Workflow.
This guide provides a comparative overview based on available data for 7-substituted quinazoline-2,4(1H,3H)-dione derivatives. Further research is warranted to fully elucidate the anticancer potential of this compound and to validate these findings in preclinical and clinical settings.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 7-Aminoquinazoline-2,4(1H,3H)-dione: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 7-Aminoquinazoline-2,4(1H,3H)-dione. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Immediate Safety and Hazard Summary
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A comprehensive summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety goggles and a face shield |
| Body Protection | A properly fitted laboratory coat |
| Respiratory Protection | Respiratory protection (e.g., N95 dust mask) if handling the compound as a powder outside of a chemical fume hood. |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.[2]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Storage:
-
Identification: Classify all waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as "Hazardous Chemical Waste".[2]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[2]
-
-
Arranging for Disposal:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Documentation: Provide a complete and accurate description of the waste to the disposal contractor.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over for disposal.[2]
-
Preferred Disposal Method:
-
Incineration: The preferred method of disposal is incineration in a permitted hazardous waste incinerator.[2]
-
Landfill: Landfill disposal is not recommended.[2]
-
Drain Disposal: Do not dispose of this chemical down the drain or in regular trash.[2]
In-Lab Chemical Degradation (Alternative Method)
While professional incineration is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into less hazardous components.[2]
Important Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.[2]
Objective: To hydrolyze this compound into less hazardous components.
Experimental Protocol:
-
Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.
-
Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.[2]
-
Reagent Addition: Add a sufficient volume of either a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring. The reaction time may vary depending on the specific concentration of the waste.[2]
-
Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature.[2] Carefully neutralize the resulting solution.
-
Disposal of Products: Dispose of the neutralized solution in accordance with local regulations for aqueous waste.
References
Personal protective equipment for handling 7-Aminoquinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table outlines the mandatory PPE for handling 7-Aminoquinazoline-2,4(1H,3H)-dione.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles providing a complete seal around the eyes are mandatory.[1] A face shield should be used in addition to goggles when there is a risk of splashing.[1] |
| Skin Protection | Nitrile Gloves | Wear two pairs of powder-free, chemotherapy-grade nitrile gloves.[2][3] Inspect gloves for tears or perforations before use.[1] One glove should be placed under the gown cuff and the other over.[2] Change gloves regularly or immediately if contaminated, torn, or punctured.[2] |
| Laboratory Coat | A flame-resistant, long-sleeved lab coat with a solid front and tight-fitting cuffs should be worn and fully buttoned.[1][2] | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[1] |
| General | Hair and Shoe Covers | Recommended to reduce the possibility of contamination.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling is crucial for safety and to prevent contamination.
-
Preparation : Before handling, ensure the work area is clean and uncluttered.[1] Locate the nearest safety shower and eyewash station.[1]
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound inside a chemical fume hood to minimize dust inhalation.[1]
-
Dissolution : When preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]
-
Reaction : Carry out all reactions in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Post-Handling : After use, decontaminate all surfaces and equipment. Thoroughly wash hands and any exposed skin with soap and water.[1][2]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed container.
-
Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]
-
Disposal : Dispose of the chemical waste in accordance with all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact : Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and wash the skin with soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Spills : Vacuum or sweep up spilled material and place it into a suitable, labeled disposal container.[6] Ensure adequate ventilation.
Diagram: Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
